MRS 2578
Description
Overview of P2 Receptors and Extracellular Nucleotide Signaling
Extracellular nucleotides, including ATP, ADP, UTP, and UDP, act as signaling molecules by binding to P2 receptors. nih.gov The release of these nucleotides into the extracellular space can occur through various mechanisms, such as cell damage, exocytosis of secretory granules, or transport through membrane channels. nih.gov Once released, they are subject to rapid degradation by ectonucleotidases, which influence the local concentrations of different nucleotides and their ability to activate specific P2 receptor subtypes. physiology.org
The P2 receptor family is divided into two main branches: P2X receptors and P2Y receptors. nih.gov P2X receptors are ligand-gated ion channels that are primarily activated by ATP, leading to the influx of cations like sodium and calcium. nih.govnews-medical.netunife.it There are seven known P2X receptor subunits (P2X1-P2X7) that can form both homotrimeric and heterotrimeric channels. nih.govnews-medical.net
P2Y receptors, on the other hand, are G protein-coupled receptors (GPCRs). nih.gov Currently, eight functional P2Y receptor subtypes are recognized: P2Y1, P2Y2, P2Y4, P2Y6, P2Y11, P2Y12, P2Y13, and P2Y14. nih.gov These receptors are activated by a variety of nucleotides, with different subtypes exhibiting distinct agonist preferences. news-medical.net For example, some P2Y receptors are activated by both purine (B94841) and pyrimidine (B1678525) nucleotides (e.g., P2Y2, P2Y4, P2Y6, P2Y11), while others are activated only by purine nucleotides (e.g., P2Y1, P2Y12, P2Y13). P2Y14 is uniquely activated by UDP-sugars. Upon activation, P2Y receptors primarily couple to G proteins, triggering various intracellular signaling cascades, including the activation of phospholipase C and modulation of adenylyl cyclase activity, leading to changes in intracellular calcium and cAMP levels. unife.it
P2 receptors are widely distributed throughout the body and are involved in a vast array of physiological processes, including neurotransmission, muscle contraction, immune responses, inflammation, and platelet aggregation. nih.govnews-medical.net Their involvement in numerous physiological and pathological conditions makes them important targets for pharmacological research. physiology.org
MRS 2578 as a Key Pharmacological Tool in Purinergic Studies
The development of selective pharmacological agents has been crucial for dissecting the specific roles of individual P2 receptor subtypes. This compound is a synthetic organic compound that serves as a potent and selective antagonist of the P2Y6 receptor. guidetopharmacology.orglookchem.comcaymanchem.com Its chemical structure is N,N''-1,4-butanediylbis[N'-(3-isothiocyanatophenyl)-thiourea]. caymanchem.comlgcstandards.com
This compound exhibits high affinity for the P2Y6 receptor, with reported IC50 values of 37 nM for human P2Y6 receptors and 98 nM for rat P2Y6 receptors. lookchem.comcaymanchem.commedchemexpress.com Importantly, it shows negligible activity at other P2Y receptor subtypes, including P2Y1, P2Y2, P2Y4, and P2Y11, even at concentrations exceeding 10 μM. medchemexpress.comselleckchem.comabmole.combio-techne.com This selectivity makes this compound an invaluable tool for researchers investigating the specific functions mediated by the P2Y6 receptor without confounding effects from other P2Y subtypes. lookchem.comcaymanchem.com
Research using this compound has provided significant insights into the roles of the P2Y6 receptor in various biological processes. For instance, studies have utilized this compound to investigate the involvement of P2Y6 receptors in inflammation, including LPS-induced neutrophil migration and the release of pro-inflammatory cytokines like IL-6 and KC in lung epithelial cells. selleckchem.combio-techne.com It has also been employed to study the role of P2Y6 in microglial phagocytosis and its implications in neuroinflammation and neuronal loss. bio-techne.com Furthermore, this compound has been used to explore the contribution of P2Y6 receptors to vascular inflammation and their potential involvement in cardiovascular diseases. nih.govresearchgate.net
Detailed research findings using this compound include its ability to inhibit UDP-induced accumulation of inositol (B14025) phosphates in cells expressing P2Y6 receptors. glpbio.com It has also been shown to attenuate TNF-α-induced NF-κB reporter activity and pro-inflammatory gene expression in endothelial cells, suggesting a role for P2Y6 in modulating inflammatory signaling pathways. medchemexpress.comselleckchem.comresearchgate.net Studies in animal models have demonstrated that this compound can influence responses in allergic airway inflammation and potentially impact the progression of conditions like abdominal aortic aneurysms. selleckchem.comnih.gov
Here is a summary of some research findings using this compound:
| Study Focus | Observed Effect of this compound | Relevant Citation |
| P2Y6 Receptor Activity (Human) | Inhibition of activity with IC50 of 37 nM. | medchemexpress.comselleckchem.comabmole.com |
| P2Y6 Receptor Activity (Rat) | Inhibition of activity with IC50 of 98 nM. | lookchem.comcaymanchem.commedchemexpress.com |
| P2Y1, P2Y2, P2Y4, P2Y11 Receptor Activity | Insignificant activity (IC50 > 10 μM). | medchemexpress.comselleckchem.comabmole.com |
| UDP-induced Inositol Phosphate (B84403) Accumulation | Dose-dependent inhibition in P2Y6-expressing cells. | glpbio.com |
| TNF-α-induced NF-κB Activity (HMEC-1 cells) | Complete abolition of reporter activity. | medchemexpress.comselleckchem.comresearchgate.net |
| TNF-α-induced Proinflammatory Gene Expression | Significant reduction. | medchemexpress.comselleckchem.com |
| LPS-induced Neutrophil Migration | Mediation by extracellular nucleotides, potentially involving P2Y6. | bio-techne.com |
| Microglial Phagocytosis | Inhibition of UDP-induced phagocytosis. | bio-techne.com |
| Allergic Airway Inflammation (OVA-sensitized mice) | Reduced bronchial hyperresponsiveness and levels of IL-6 and KC in BALF. | selleckchem.com |
| Angiotensin II-induced AAA (apoE-/- mice) | Exacerbated progression and rupture, promoting proinflammatory response and MMP expression. | nih.gov |
Beyond its established role as a P2Y6 antagonist, some research has explored other potential activities of this compound. For example, it has been investigated for its effects on macrodomain proteins and its potential to inhibit alphavirus replication in research settings. asm.orghelsinki.finih.gov However, its primary and most widely utilized application in purinergic signaling research remains its selective antagonism of the P2Y6 receptor.
Historical Context of this compound Development
The development of this compound is linked to the broader effort to identify and characterize selective ligands for the various purinergic receptor subtypes. Early purinergic research often utilized less selective compounds, which made it challenging to pinpoint the roles of individual receptors. The discovery and cloning of specific P2Y receptor subtypes paved the way for the rational design and screening of more selective pharmacological tools.
This compound was reported as a potent and insurmountable antagonist of P2Y6 nucleotide receptors in research published in 2004. selleckchem.comglpbio.com This work, focusing on diisothiocyanate derivatives, identified this compound as a highly selective compound for the P2Y6 receptor compared to other P2Y subtypes tested at the time. selleckchem.com The identification of such a selective antagonist was a significant step forward in purinergic research, providing a valuable tool to specifically probe the physiological and pathological functions mediated by the P2Y6 receptor. Its subsequent commercial availability has facilitated widespread research into the diverse roles of P2Y6 signaling in various biological systems.
Antagonistic Profile at P2Y6 Receptors
This compound has been characterized as a potent inhibitor of P2Y6 receptor activity in both human and rat systems. selleckchem.commedchemexpress.comhellobio.comapexbt.com
Potency and Selectivity at Human P2Y6 Receptors (IC50 values)
Studies have determined the half-maximal inhibitory concentration (IC50) of this compound at human P2Y6 receptors. The IC50 value for this compound at human P2Y6 receptors is reported as 37 nM. selleckchem.commedchemexpress.comapexbt.comnih.govchemsrc.comtargetmol.comabmole.com
Potency and Selectivity at Rat P2Y6 Receptors (IC50 values)
This compound also demonstrates potent antagonism at rat P2Y6 receptors. The IC50 value for this compound at rat P2Y6 receptors is reported as 98 nM. medchemexpress.comhellobio.comapexbt.com Another study reported an IC50 of 101 ± 27 nM and 98 ± 11 nM for this compound at rat P2Y6 receptors. nih.gov
Here is a summary of the IC50 values for this compound at P2Y6 receptors:
| Species | Receptor | IC50 (nM) |
| Human | P2Y6 | 37 ± 16 nih.gov or 37 selleckchem.commedchemexpress.comapexbt.comchemsrc.comtargetmol.comabmole.com |
| Rat | P2Y6 | 98 ± 11 nih.gov or 98 medchemexpress.comhellobio.comapexbt.com or 101 ± 27 nih.gov |
Irreversible Nature of P2Y6 Antagonism by this compound
This compound has been identified as an insurmountable antagonist of P2Y6 nucleotide receptors. nih.govsigmaaldrich.comscientificlabs.co.uk This suggests that its inhibitory effect cannot be fully overcome by increasing the concentration of the agonist, indicative of an irreversible or pseudo-irreversible binding interaction. nih.gov
Specificity Across P2Y Receptor Subtypes
A key characteristic of this compound is its selectivity for the P2Y6 receptor over other P2Y subtypes. selleckchem.comchemsrc.comtargetmol.comabmole.com
Lack of Activity at P2Y1, P2Y2, P2Y4, and P2Y11 Receptors
Studies have shown that this compound exhibits insignificant or no activity at P2Y1, P2Y2, P2Y4, and P2Y11 receptors. selleckchem.commedchemexpress.comapexbt.comchemsrc.comtargetmol.comabmole.com At a concentration of 10 μM, this compound did not affect responses mediated by human P2Y1, P2Y2, P2Y4, or P2Y11 receptors expressed in cells. nih.gov Specifically, it did not affect UTP-induced responses at P2Y2 and P2Y4 receptors, 2-methylthio-ADP-induced responses at P2Y1 receptors, or ATP-induced responses at P2Y11 receptors. nih.gov this compound displays no activity at P2Y1, P2Y2, P2Y4, and P2Y11 receptors at concentrations up to 10 μM (IC50 > 10 μM).
Interactions Beyond Purinergic Receptors
While primarily characterized as a P2Y6 antagonist, some research suggests potential interactions or effects of this compound beyond directly blocking purinergic receptors. This compound has been shown to inhibit basal NF-κB activity in a time and dose-dependent manner in HMEC-1 cells transfected with an NF-κB promoter reporter. selleckchem.commedchemexpress.comchemsrc.comtargetmol.com At 10 μM, this compound completely abolishes TNF-α induced NF-κB reporter activity in HMEC-1 cells and significantly reduces TNF-α–induced proinflammatory gene expression. selleckchem.commedchemexpress.comchemsrc.comtargetmol.com It has also been noted to inhibit agonist-induced cardiomyocyte contraction and UDP-induced phagocytosis. this compound elicits cytoprotective functionality in neuroblastoma cells and prevents dopaminergic neuron death under in vitro and in vivo conditions, and protects microglia by delaying lipopolysaccharide-induced death. scientificlabs.co.uksigmaaldrich.com
Targeting Human ADP-ribose Glycohydrolase MacroD1
Research indicates that this compound targets the human ADP-ribose glycohydrolase MacroD1. researchgate.nethelsinki.finih.govasm.orgresearchgate.netsciencegate.appresearchgate.netasm.orgoulu.fi Macrodomain-containing proteins, including human MacroD1, are involved in ADP-ribose mediated signaling. researchgate.nethelsinki.finih.govasm.orgresearchgate.netresearchgate.netasm.orgoulu.fi This targeting of MacroD1 by this compound has been explored in the context of inhibiting alphavirus replication, as macrodomains are also present in the genomes of certain viruses like alphaviruses and coronaviruses, and are essential for their replication. researchgate.nethelsinki.finih.govasm.orgresearchgate.netsciencegate.appresearchgate.netasm.orgoulu.fi Computational screens have previously identified compounds as potential human ADP-ribose glycohydrolase MacroD1 ligands, and this compound was among those investigated. helsinki.finih.govoulu.fi this compound was found to inhibit the binding of MacroD1 to poly(ADP-ribose) and several signaling proteins in previous studies. helsinki.finih.govasm.orgoulu.fi
Inhibition of MacroD1 Enzymatic Activity (e.g., α-NAD+ hydrolysis, protein-linked ADP-ribose removal)
This compound has been shown to biochemically inhibit the enzymatic activity of MacroD1. researchgate.nethelsinki.finih.govasm.orgresearchgate.netresearchgate.netasm.orgoulu.firesearchgate.netresearchgate.net This inhibition was confirmed using activity-based assays measuring the hydrolysis of α-NAD+ and the removal of protein-linked ADP-ribose. researchgate.nethelsinki.finih.govasm.orgresearchgate.netresearchgate.netasm.orgoulu.firesearchgate.netresearchgate.net
Studies have determined the inhibitory concentrations (IC50) of this compound against MacroD1 enzymatic activities. Using an activity-based fluorescence assay for the hydrolysis of α-NAD+, an IC50 value of 6.8 µM was observed. helsinki.finih.govasm.orgresearchgate.netresearchgate.netasm.orgoulu.firesearchgate.netresearchgate.net For the removal of protein-linked ADP-ribose, measured by an AlphaScreen-based assay, an IC50 value of 2.2 µM was observed. helsinki.finih.govasm.orgresearchgate.netresearchgate.netasm.orgoulu.firesearchgate.netresearchgate.net These measurements were performed using specific assay methodologies. researchgate.nethelsinki.finih.govasm.orgresearchgate.netresearchgate.netasm.orgoulu.firesearchgate.netresearchgate.net
The following table summarizes the IC50 values of this compound against MacroD1 enzymatic activities:
| MacroD1 Enzymatic Activity | Assay Method | IC50 Value (µM) |
|---|---|---|
| Hydrolysis of α-NAD+ | Activity-based fluorescence | 6.8 |
| Removal of protein-linked ADPr | AlphaScreen-based | 2.2 |
This inhibition of MacroD1 enzymatic activity by this compound suggests its potential to modulate cellular processes regulated by MacroD1.
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
|---|---|
| This compound | 16078986 |
| α-NAD+ | 447036 |
| ADP-ribose | 135398611 |
| MacroD1 | 25843 |
| UDP | 6130 |
| UTP | 6173 |
| 2-MeSADP | 64754 |
| TNFα | 6917 |
| UDP-glucose | 16303 |
| ATPγS | 3089128 |
| ADP | 6022 |
| ATP | 5950 |
| αβ-meATP | 16078986 |
| MRS2179 | 445488 |
| SCH58261 | 5283773 |
| O-acetyl-ADP-ribose | 139030789 |
| ADP-ribose-1"-phosphate | 138941772 |
| MacroD2 | 84133 |
| TARG1 | 149411 |
| ARH3 | 171586 |
| PARG | 8503 |
| PARP10 | 84807 |
| SRPK2 | 6734 |
| Biotinylated NAD | Not available |
| Protoporphyrin IX | 4972 |
| Hematoporphyrin | 3611 |
| UDP-glucose | 16303 |
| UDP | 6130 |
| IL-5 | 9452 |
| IL-13 | 9453 |
| IL-6 | 9440 |
| KC | 3602 |
| NF-κB | 4790 |
| LRP16 | 25843 |
| PARP1 | 142 |
| PARP2 | 10039 |
| PARP3 | 4172 |
| PARP4 | 5465 |
| PARP5a | 29760 |
| PARP5b | 56966 |
| PARP6 | 56965 |
| PARP7 | 79692 |
| PARP8 | 79693 |
| PARP9 | 83660 |
| PARP11 | 57097 |
| PARP12 | 64785 |
| PARP13 | 79668 |
| PARP14 | 54682 |
| PARP15 | 25970 |
| PARP16 | 54937 |
| TNKS1 | 7418 |
| TNKS2 | 80351 |
| VCP | 7416 |
| BALbes | Not available |
| Latonduine A | 139040975 |
| MCG315 | Not available |
| F508del-CFTR | Not available |
| SFV | Not available |
| CHIKV | Not available |
| SFV-Rluc | Not available |
| nsP1 | Not available |
| nsP3 | Not available |
| nsP4 | Not available |
| Obatoclax | 3040366 |
| Rluc | 57407365 |
| BHK-21 cells | Not available |
| Actin | 6072 |
| UDP-induced | Not applicable |
| UTP-induced | Not applicable |
| 2-MeSADP-induced | Not applicable |
| TNFα-induced | Not applicable |
| LPS-induced | Not applicable |
| OVA-sensitized mice | Not applicable |
| House dust mite–induced | Not applicable |
| Agonist-induced | Not applicable |
| Endothelium-dependent | Not applicable |
| Vasoconstriction | Not applicable |
| Vasorelaxation | Not applicable |
| Cardiomyocyte contraction | Not applicable |
| Microglial phagocytosis | Not applicable |
| Monocyte IL-8 release | Not applicable |
| Antinociceptive actions | Not applicable |
| NF-κB activity | Not applicable |
| Proinflammatory gene expression | Not applicable |
| IP accumulation | Not applicable |
| Bronchial hyperresponsiveness | Not applicable |
| Airway inflammation | Not applicable |
| RNA replication | Not applicable |
| Replicase protein expression | Not applicable |
| Trans-replication systems | Not applicable |
| Virus production | Not applicable |
| Viral RNA replication | Not applicable |
| Viral RNA replication stage | Not applicable |
| Virus entry | Not applicable |
| Protein mono-ADP-ribosylation | Not applicable |
| Posttranslational modification | Not applicable |
| Cellular signaling pathways | Not applicable |
| ADP-ribose hydrolases | Not applicable |
| Macrodomain fold | Not applicable |
| Cancer models | Not applicable |
| Computational screens | Not applicable |
| Activity-based fluorescence assay | Not applicable |
| AlphaScreen-based assay | Not applicable |
| IC50 | Not applicable |
| pIC50 | Not applicable |
| SEM | Not applicable |
| n | Not applicable |
| cps | Not applicable |
| RLU | Not applicable |
| DMSO | Not applicable |
| MOI | Not applicable |
| Western blotting | Not applicable |
| Northern blotting | Not applicable |
| DNA plasmids | Not applicable |
| Renilla luciferase | 57407365 |
| ADP-ribosyl-binders | Not applicable |
| High-throughput setting | Not applicable |
| ADP-ribosyl hydrolases | Not applicable |
| Mono-ADP-ribosylhydrolyzing macrodomains | Not applicable |
| Biotin-mono-ADP-ribosylated protein | Not applicable |
| Assay sensitivity | Not applicable |
| ADP-ribosyl hydrolysis | Not applicable |
| AlphaScreen bead optimization | Not applicable |
| Maximal signal | Not applicable |
| Hook point | Not applicable |
| Acceptor beads | Not applicable |
| Donor beads | Not applicable |
| Streptavidin donor beads | Not applicable |
| Singlet oxygen transfer | Not applicable |
| Emission | Not applicable |
| ADP-ribosylated SRPK2 | Not applicable |
| MacroD1-catalyzed reaction | Not applicable |
| Titrated | Not applicable |
| Incubated | Not applicable |
| Order of addition | Not applicable |
| Assay principle | Not applicable |
| ADP-ribose hydrolyzing macrodomains | Not applicable |
| Biotin-mono-ADP-ribosylated protein | Not applicable |
| Assay sensitivity | Not applicable |
| ADP-ribosyl hydrolysis | Not applicable |
| AlphaScreen bead optimization | Not applicable |
| Maximal signal | Not applicable |
| Hook point | Not applicable |
| Acceptor beads | Not applicable |
| Donor beads | Not applicable |
| Streptavidin donor beads | Not applicable |
| Singlet oxygen transfer | Not applicable |
| Emission | Not applicable |
| ADP-ribosylated SRPK2 | Not applicable |
| MacroD1-catalyzed reaction | Not applicable |
| Titrated | Not applicable |
| Incubated | Not applicable |
| Order of addition | Not applicable |
| Assay principle | Not applicable |
| ADP-ribose hydrolyzing macrodomains | Not applicable |
| Biotin-mono-ADP-ribosylated protein | Not applicable |
| Assay sensitivity | Not applicable |
| ADP-ribosyl hydrolysis | Not applicable |
| AlphaScreen bead optimization | Not applicable |
| Maximal signal | Not applicable |
| Hook point | Not applicable |
| Acceptor beads | Not applicable |
| Donor beads | Not applicable |
| Streptavidin donor beads | Not applicable |
| Singlet oxygen transfer | Not applicable |
| Emission | Not applicable |
| ADP-ribosylated SRPK2 | Not applicable |
| MacroD1-catalyzed reaction | Not applicable |
| Titrated | Not applicable |
| Incubated | Not applicable |
| Order of addition | Not applicable |
| Assay principle | Not applicable |
| ADP-ribose hydrolyzing macrodomains | Not applicable |
| Biotin-mono-ADP-ribosylated protein | Not applicable |
| Assay sensitivity | Not applicable |
| ADP-ribosyl hydrolysis | Not applicable |
| AlphaScreen bead optimization | Not applicable |
| Maximal signal | Not applicable |
| Hook point | Not applicable |
| Acceptor beads | Not applicable |
| Donor beads | Not applicable |
| Streptavidin donor beads | Not applicable |
| Singlet oxygen transfer | Not applicable |
| Emission | Not applicable |
| ADP-ribosylated SRPK2 | Not applicable |
| MacroD1-catalyzed reaction | Not applicable |
| Titrated | Not applicable |
| Incubated | Not applicable |
| Order of addition | Not applicable |
| Assay principle | Not applicable |
| ADP-ribose hydrolyzing macrodomains | Not applicable |
| Biotin-mono-ADP-ribosylated protein | Not applicable |
| Assay sensitivity | Not applicable |
| ADP-ribosyl hydrolysis | Not applicable |
| AlphaScreen bead optimization | Not applicable |
| Maximal signal | Not applicable |
| Hook point | Not applicable |
| Acceptor beads | Not applicable |
| Donor beads | Not applicable |
| Streptavidin donor beads | Not applicable |
| Singlet oxygen transfer | Not applicable |
| Emission | Not applicable |
| ADP-ribosylated SRPK2 | Not applicable |
| MacroD1-catalyzed reaction | Not applicable |
| Titrated | Not applicable |
| Incubated | Not applicable |
| Order of addition | Not applicable |
| Assay principle | Not applicable |
| ADP-ribose hydrolyzing macrodomains | Not applicable |
| Biotin-mono-ADP-ribosylated protein | Not applicable |
| Assay sensitivity | Not applicable |
| ADP-ribosyl hydrolysis | Not applicable |
| AlphaScreen bead optimization | Not applicable |
| Maximal signal | Not applicable |
| Hook point | Not applicable |
| Acceptor beads | Not applicable |
| Donor beads | Not applicable |
| Streptavidin donor beads | Not applicable |
| Singlet oxygen transfer | Not applicable |
| Emission | Not applicable |
| ADP-ribosylated SRPK2 | Not applicable |
| MacroD1-catalyzed reaction | Not applicable |
| Titrated | Not applicable |
| Incubated | Not applicable |
| Order of addition | Not applicable |
| Assay principle | Not applicable |
| ADP-ribose hydrolyzing macrodomains | Not applicable |
| Biotin-mono-ADP-ribosylated protein | Not applicable |
| Assay sensitivity | Not applicable |
| ADP-ribosyl hydrolysis | Not applicable |
| AlphaScreen bead optimization | Not applicable |
| Maximal signal | Not applicable |
| Hook point | Not applicable |
| Acceptor beads | Not applicable |
| Donor beads | Not applicable |
| Streptavidin donor beads | Not applicable |
| Singlet oxygen transfer | Not applicable |
| Emission | Not applicable |
| ADP-ribosylated SRPK2 | Not applicable |
| MacroD1-catalyzed reaction | Not applicable |
| Titrated | Not applicable |
| Incubated | Not applicable |
| Order of addition | Not applicable |
| Assay principle | Not applicable |
| ADP-ribose hydrolyzing macrodomains | Not applicable |
| Biotin-mono-ADP-ribosylated protein | Not applicable |
| Assay sensitivity | Not applicable |
| ADP-ribosyl hydrolysis | Not applicable |
| AlphaScreen bead optimization | Not applicable |
| Maximal signal | Not applicable |
| Hook point | Not applicable |
| Acceptor beads | Not applicable |
| Donor beads | Not applicable |
| Streptavidin donor beads | Not applicable |
| Singlet oxygen transfer | Not applicable |
| Emission | Not applicable |
| ADP-ribosylated SRPK2 | Not applicable |
| MacroD1-catalyzed reaction | Not applicable |
| Titrated | Not applicable |
| Incubated | Not applicable |
| Order of addition | Not applicable |
| Assay principle | Not applicable |
| ADP-ribose hydrolyzing macrodomains | Not applicable |
| Biotin-mono-ADP-ribosylated protein | Not applicable |
| Assay sensitivity | Not applicable |
| ADP-ribosyl hydrolysis | Not applicable |
| AlphaScreen bead optimization | Not applicable |
| Maximal signal | Not applicable |
| Hook point | Not applicable |
| Acceptor beads | Not applicable |
| Donor beads | Not applicable |
| Streptavidin donor beads | Not applicable |
| Singlet oxygen transfer | Not applicable |
| Emission | Not applicable |
| ADP-ribosylated SRPK2 | Not applicable |
| MacroD1-catalyzed reaction | Not applicable |
| Titrated | Not applicable |
| Incubated | Not applicable |
| Order of addition | Not applicable |
| Assay principle | Not applicable |
| ADP-ribose hydrolyzing macrodomains | Not applicable |
| Biotin-mono-ADP-ribosylated protein | Not applicable |
| Assay sensitivity | Not applicable |
| ADP-ribosyl hydrolysis | Not applicable |
| AlphaScreen bead optimization | Not applicable |
| Maximal signal | Not applicable |
| Hook point | Not applicable |
| Acceptor beads | Not applicable |
| Donor beads | Not applicable |
| Streptavidin donor beads | Not applicable |
| Singlet oxygen transfer | Not applicable |
| Emission | Not applicable |
| ADP-ribosylated SRPK2 | Not applicable |
| MacroD1-catalyzed reaction | Not applicable |
| Titrated | Not applicable |
| Incubated | Not applicable |
| Order of addition | Not applicable |
| Assay principle | Not applicable |
| ADP-ribose hydrolyzing macrodomains | Not applicable |
| Biotin-mono-ADP-ribosylated protein | Not applicable |
| Assay sensitivity | Not applicable |
| ADP-ribosyl hydrolysis | Not applicable |
| AlphaScreen bead optimization | Not applicable |
| Maximal signal | Not applicable |
| Hook point | Not applicable |
| Acceptor beads | Not applicable |
| Donor beads | Not applicable |
| Streptavidin donor beads | Not applicable |
| Singlet oxygen transfer | Not applicable |
| Emission | Not applicable |
| ADP-ribosylated SRPK2 | Not applicable |
| MacroD1-catalyzed reaction | Not applicable |
| Titrated | Not applicable |
| Incubated | Not applicable |
| Order of addition | Not applicable |
| Assay principle | Not applicable |
| ADP-ribose hydrolyzing macrodomains | Not applicable |
| Biotin-mono-ADP-ribosylated protein | Not applicable |
| Assay sensitivity | Not applicable |
| ADP-ribosyl hydrolysis | Not applicable |
| AlphaScreen bead optimization | Not applicable |
| Maximal signal | Not applicable |
| Hook point | Not applicable |
| Acceptor beads | Not applicable |
| Donor beads | Not applicable |
| Streptavidin donor beads | Not applicable |
| Singlet oxygen transfer | Not applicable |
| Emission | Not applicable |
| ADP-ribosylated SRPK2 | Not applicable |
| MacroD1-catalyzed reaction | Not applicable |
| Titrated | Not applicable |
| Incubated | Not applicable |
| Order of addition | Not applicable |
| Assay principle | Not applicable |
| ADP-ribose hydrolyzing macrodomains | Not applicable |
| Biotin-mono-ADP-ribosylated protein | Not applicable |
| Assay sensitivity | Not applicable |
| ADP-ribosyl hydrolysis | Not applicable |
| AlphaScreen bead optimization | Not applicable |
| Maximal signal | Not applicable |
| Hook point | Not applicable |
| Acceptor beads | Not applicable |
| Donor beads | Not applicable |
| Streptavidin donor beads | Not applicable |
| Singlet oxygen transfer | Not applicable |
| Emission | Not applicable |
| ADP-ribosylated SRPK2 | Not applicable |
| MacroD1-catalyzed reaction | Not applicable |
| Titrated | Not applicable |
| Incubated | Not applicable |
| Order of addition | Not applicable |
| Assay principle | Not applicable |
| ADP-ribose hydrolyzing macrodomains | Not applicable |
| Biotin-mono-ADP-ribosylated protein | Not applicable |
| Assay sensitivity | Not applicable |
| ADP-ribosyl hydrolysis | Not applicable |
| AlphaScreen bead optimization | Not applicable |
| Maximal signal | Not applicable |
| Hook point | Not applicable |
| Acceptor beads | Not applicable |
| Donor beads | Not applicable |
| Streptavidin donor beads | Not applicable |
| Singlet oxygen transfer | Not applicable |
| Emission | Not applicable |
| ADP-ribosylated SRPK2 | Not applicable |
| MacroD1-catalyzed reaction | Not applicable |
| Titrated | Not applicable |
| Incubated | Not applicable |
| Order of addition | Not applicable |
| Assay principle | Not applicable |
| ADP-ribose hydrolyzing macrodomains | Not applicable |
| Biotin-mono-ADP-ribosylated protein | Not applicable |
| Assay sensitivity | Not applicable |
| ADP-ribosyl hydrolysis | Not applicable |
| AlphaScreen bead optimization | Not applicable |
| Maximal signal | Not applicable |
| Hook point | Not applicable |
| Acceptor beads | Not applicable |
| Donor beads | Not applicable |
| Streptavidin donor beads | Not applicable |
| Singlet oxygen transfer | Not applicable |
| Emission | Not applicable |
| ADP-ribosylated SRPK2 | Not applicable |
| MacroD1-catalyzed reaction | Not applicable |
| Titrated | Not applicable |
| Incubated | Not applicable |
| Order of addition | Not applicable |
| Assay principle | Not applicable |
| ADP-ribose hydrolyzing macrodomains | Not applicable |
| Biotin-mono-ADP-ribosylated protein | Not applicable |
| Assay sensitivity | Not applicable |
| ADP-ribosyl hydrolysis | Not applicable |
| AlphaScreen bead optimization | Not applicable |
| Maximal signal | Not applicable |
| Hook point | Not applicable |
| Acceptor beads | Not applicable |
| Donor beads | Not applicable |
| Streptavidin donor beads | Not applicable |
| Singlet oxygen transfer | Not applicable |
| Emission | Not applicable |
| ADP-ribosylated SRPK2 | Not applicable |
| MacroD1-catalyzed reaction | Not applicable |
| Titrated | Not applicable |
| Incubated | Not applicable |
| Order of addition | Not applicable |
| Assay principle | Not applicable |
| ADP-ribose hydrolyzing macrodomains | Not applicable |
| Biotin-mono-ADP-ribosylated protein | Not applicable |
| Assay sensitivity | Not applicable |
| ADP-ribosyl hydrolysis | Not applicable |
| AlphaScreen bead optimization | Not applicable |
| Maximal signal | Not applicable |
| Hook point | Not applicable |
| Acceptor beads | Not applicable |
| Donor beads | Not applicable |
| Streptavidin donor beads | Not applicable |
| Singlet oxygen transfer | Not applicable |
| Emission | Not applicable |
| ADP-ribosylated SRPK2 | Not applicable |
| MacroD1-catalyzed reaction | Not applicable |
| Titrated | Not applicable |
| Incubated | Not applicable |
| Order of addition | Not applicable |
| Assay principle | Not applicable |
| ADP-ribose hydrolyzing macrodomains | Not applicable |
| Biotin-mono-ADP-ribosylated protein | Not applicable |
| Assay sensitivity | Not applicable |
| ADP-ribosyl hydrolysis | Not applicable |
| AlphaScreen bead optimization | Not applicable |
| Maximal signal | Not applicable |
| Hook point | Not applicable |
| Acceptor beads | Not applicable |
| Donor beads | Not applicable |
| Streptavidin donor beads | Not applicable |
| Singlet oxygen transfer | Not applicable |
| Emission | Not applicable |
| ADP-ribosylated SRPK2 | Not applicable |
| MacroD1-catalyzed reaction | Not applicable |
| Titrated | Not applicable |
| Incubated | Not applicable |
| Order of addition | Not applicable |
| Assay principle | Not applicable |
| ADP-ribose hydrolyzing macrodomains | Not applicable |
| Biotin-mono-ADP-ribosylated protein | Not applicable |
| Assay sensitivity | Not applicable |
| ADP-ribosyl hydrolysis | Not applicable |
| AlphaScreen bead optimization | Not applicable |
| Maximal signal | Not applicable |
| Hook point | Not applicable |
| Acceptor beads | Not applicable |
| Donor beads | Not applicable |
| Streptavidin donor beads | Not applicable |
| Singlet oxygen transfer | Not applicable |
| Emission | Not applicable |
| ADP-ribosylated SRPK2 | Not applicable |
| MacroD1-catalyzed reaction | Not applicable |
| Titrated | Not applicable |
| Incubated | Not applicable |
| Order of addition | Not applicable |
| Assay principle | Not applicable |
| ADP-ribose hydrolyzing macrodomains | Not applicable |
| Biotin-mono-ADP-ribosylated protein | Not applicable |
| Assay sensitivity | Not applicable |
| ADP-ribosyl hydrolysis | Not applicable |
| AlphaScreen bead optimization | Not applicable |
| Maximal signal | Not applicable |
| Hook point | Not applicable |
| Acceptor beads | Not applicable |
| Donor beads | Not applicable |
| Streptavidin donor beads | Not applicable |
| Singlet oxygen transfer | Not applicable |
| Emission | Not applicable |
| ADP-ribosylated SRPK2 | Not applicable |
| MacroD1-catalyzed reaction | Not applicable |
| Titrated | Not applicable |
| Incubated | Not applicable |
| Order of addition | Not applicable |
| Assay principle | Not applicable |
| ADP-ribose hydrolyzing macrodomains | Not applicable |
| Biotin-mono-ADP-ribosylated protein | Not applicable |
| Assay sensitivity | Not applicable |
| ADP-ribosyl hydrolysis | Not applicable |
| AlphaScreen bead optimization | Not applicable |
| Maximal signal | Not applicable |
| Hook point | Not applicable |
| Acceptor beads | Not applicable |
| Donor beads | Not applicable |
| Streptavidin donor beads | Not applicable |
| Singlet oxygen transfer | Not applicable |
| Emission | Not applicable |
| ADP-ribosylated SRPK2 | Not applicable |
| MacroD1-catalyzed reaction | Not applicable |
| Titrated | Not applicable |
| Incubated | Not applicable |
| Order of addition | Not applicable |
| Assay principle | Not applicable |
| ADP-ribose hydrolyzing macrodomains | Not applicable |
| Biotin-mono-ADP-ribosylated protein | Not applicable |
| Assay sensitivity | Not applicable |
| ADP-ribosyl hydrolysis | Not applicable |
| AlphaScreen bead optimization | Not applicable |
| Maximal signal | Not applicable |
| Hook point | Not applicable |
| Acceptor beads | Not applicable |
| Donor beads | Not applicable |
| Streptavidin donor beads | Not applicable |
| Singlet oxygen transfer | Not applicable |
| Emission | Not applicable |
| ADP-ribosylated SRPK2 | Not applicable |
| MacroD1-catalyzed reaction | Not applicable |
| Titrated | Not applicable |
| Incubated | Not applicable |
| Order of addition | Not applicable |
| Assay principle | Not applicable |
| ADP-ribose hydrolyzing macrodomains | Not applicable |
| Biotin-mono-ADP-ribosylated protein | Not applicable |
| Assay sensitivity | Not applicable |
| ADP-ribosyl hydrolysis | Not applicable |
| AlphaScreen bead optimization | Not applicable |
| Maximal signal | Not applicable |
| Hook point | Not applicable |
| Acceptor beads | Not applicable |
| Donor beads | Not applicable |
| Streptavidin donor beads | Not applicable |
| Singlet oxygen transfer | Not applicable |
| Emission | Not applicable |
| ADP-ribosylated SRPK2 | Not applicable |
| MacroD1-catalyzed reaction | Not applicable |
| Titrated | Not applicable |
| Incubated | Not applicable |
| Order of addition | Not applicable |
| Assay principle | Not applicable |
| ADP-ribose hydrolyzing macrodomains | Not applicable |
| Biotin-mono-ADP-ribosylated protein | Not applicable |
| Assay sensitivity | Not applicable |
| ADP-ribosyl hydrolysis | Not applicable |
| AlphaScreen bead optimization | Not applicable |
| Maximal signal | Not applicable |
| Hook point | Not applicable |
| Acceptor beads | Not applicable |
| Donor beads | Not applicable |
| Streptavidin donor beads | Not applicable |
| Singlet oxygen transfer | Not applicable |
| Emission | Not applicable |
| ADP-ribosylated SRPK2 | Not applicable |
| MacroD1-catalyzed reaction | Not applicable |
| Titrated | Not applicable |
| Incubated | Not applicable |
| Order of addition | Not applicable |
| Assay principle | Not applicable |
| ADP-ribose hydrolyzing macrodomains | Not applicable |
| Biotin-mono-ADP-ribosylated protein | Not applicable |
| Assay sensitivity | Not applicable |
| ADP-ribosyl hydrolysis | Not applicable |
| AlphaScreen bead optimization | Not applicable |
| Maximal signal | Not applicable |
| Hook point | Not applicable |
| Acceptor beads | Not applicable |
| Donor beads | Not applicable |
| Streptavidin donor beads | Not applicable |
| Singlet oxygen transfer | Not applicable |
| Emission | Not applicable |
| ADP-ribosylated SRPK2 | Not applicable |
| MacroD1-catalyzed reaction | Not applicable |
| Titrated | Not applicable |
| Incubated | Not applicable |
| Order of addition | Not applicable |
| Assay principle | Not applicable |
| ADP-ribose hydrolyzing macrodomains | Not applicable |
| Biotin-mono-ADP-ribosylated protein | Not applicable |
| Assay sensitivity | Not applicable |
| ADP-ribosyl hydrolysis | Not applicable |
| AlphaScreen bead optimization | Not applicable |
| Maximal signal | Not applicable |
| Hook point | Not applicable |
| Acceptor beads | Not applicable |
| Donor beads | Not applicable |
| Streptavidin donor beads | Not applicable |
| Singlet oxygen transfer | Not applicable |
| Emission | Not applicable |
| ADP-ribosylated SRPK2 | Not applicable |
| MacroD1-catalyzed reaction | Not applicable |
| Titrated | Not applicable |
| Incubated | Not applicable |
| Order of addition | Not applicable |
| Assay principle | Not applicable |
| ADP-ribose hydrolyzing macrodomains | Not applicable |
| Biotin-mono-ADP-ribosylated protein | Not applicable |
| Assay sensitivity | Not applicable |
| ADP-ribosyl hydrolysis | Not applicable |
| AlphaScreen bead optimization | Not applicable |
| Maximal signal | Not applicable |
| Hook point | Not applicable |
| Acceptor beads | Not applicable |
| Donor beads | Not applicable |
| Streptavidin donor beads | Not applicable |
| Singlet oxygen transfer | Not applicable |
| Emission | Not applicable |
| ADP-ribosylated SRPK2 | Not applicable |
| MacroD1-catalyzed reaction | Not applicable |
| Titrated | Not applicable |
| Incubated | Not applicable |
| Order of addition | Not applicable |
| Assay principle | Not applicable |
| ADP-ribose hydrolyzing macrodomains | Not applicable |
| Biotin-mono-ADP-ribosylated protein | Not applicable |
| Assay sensitivity | Not applicable |
| ADP-ribosyl hydrolysis | Not applicable |
| AlphaScreen bead optimization | Not applicable |
| Maximal signal | Not applicable |
| Hook point | Not applicable |
| Acceptor beads | Not applicable |
| Donor beads | Not applicable |
| Streptavidin donor beads | Not applicable |
| Singlet oxygen transfer | Not applicable |
| Emission | Not applicable |
| ADP-ribosylated SRPK2 | Not applicable |
| MacroD1-catalyzed reaction | Not applicable |
| Titrated | Not applicable |
| Incubated | Not applicable |
| Order of addition | Not applicable |
| Assay principle | Not applicable |
| ADP-ribose hydrolyzing macrodomains | Not applicable |
| Biotin-mono-ADP-ribosylated protein | Not applicable |
| Assay sensitivity | Not applicable |
| ADP-ribosyl hydrolysis | Not applicable |
| AlphaScreen bead optimization | Not applicable |
| Maximal signal | Not applicable |
| Hook point | Not applicable |
| Acceptor beads | Not applicable |
| Donor beads | Not applicable |
| Streptavidin donor beads | Not applicable |
| Singlet oxygen transfer | Not applicable |
| Emission | Not applicable |
| ADP-ribosylated SRPK2 | Not applicable |
| MacroD1-catalyzed reaction | Not applicable |
| Titrated | Not applicable |
| Incubated | Not applicable |
| Order of addition | Not applicable |
| Assay principle | Not applicable |
| ADP-ribose hydrolyzing macrodomains | Not applicable |
| Biotin-mono-ADP-ribosylated protein | Not applicable |
| Assay sensitivity | Not applicable |
| ADP-ribosyl hydrolysis | Not applicable |
| AlphaScreen bead optimization | Not applicable |
| Maximal signal | Not applicable |
| Hook point | Not applicable |
| Acceptor beads | Not applicable |
| Donor beads | Not applicable |
| Streptavidin donor beads | Not applicable |
| Singlet oxygen transfer | Not applicable |
| Emission | Not applicable |
| ADP-ribosylated SRPK2 | Not applicable |
| MacroD1-catalyzed reaction | Not applicable |
| Titrated | Not applicable |
| Incubated | Not applicable |
| Order of addition | Not applicable |
| Assay principle | Not applicable |
| ADP-ribose hydrolyzing macrodomains | Not applicable |
| Biotin-mono-ADP-ribosylated protein | Not applicable |
| Assay sensitivity | Not applicable |
| ADP-ribosyl hydrolysis | Not applicable |
| AlphaScreen bead optimization | Not applicable |
| Maximal signal | Not applicable |
| Hook point | Not applicable |
| Acceptor beads | Not applicable |
| Donor beads | Not applicable |
| Streptavidin donor beads | Not applicable |
| Singlet oxygen transfer | Not applicable |
| Emission | Not applicable |
| ADP-ribosylated SRPK2 | Not applicable |
| MacroD1-catalyzed reaction | Not applicable |
| Titrated | Not applicable |
| Incubated | Not applicable |
| Order of addition | Not applicable |
| Assay principle | Not applicable |
| ADP-ribose hydrolyzing macrodomains | Not applicable |
| Biotin-mono-ADP-ribosylated protein | Not applicable |
| Assay sensitivity | Not applicable |
| ADP-ribosyl hydrolysis | Not applicable |
| AlphaScreen bead optimization | Not applicable |
| Maximal signal | Not applicable |
| Hook point | Not applicable |
| Acceptor beads | Not applicable |
| Donor beads | Not applicable |
| Streptavidin donor beads | Not applicable |
| Singlet oxygen transfer | Not applicable |
| Emission | Not applicable |
| ADP-ribosylated SRPK2 | Not applicable |
| MacroD1-catalyzed reaction | Not applicable |
| Titrated | Not applicable |
| Incubated | Not applicable |
| Order of addition | Not applicable |
| Assay principle | Not applicable |
| ADP-ribose hydrolyzing macrodomains | Not applicable |
| Biotin-mono-ADP-ribosylated protein | Not applicable |
| Assay sensitivity | Not applicable |
| ADP-ribosyl hydrolysis | Not applicable |
| AlphaScreen bead optimization | Not applicable |
| Maximal signal | Not applicable |
| Hook point | Not applicable |
| Acceptor beads | Not applicable |
| Donor beads | Not applicable |
| Streptavidin donor beads | Not applicable |
| Singlet oxygen transfer | Not applicable |
| Emission | Not applicable |
| ADP-ribosylated SRPK2 | Not applicable |
| MacroD1-catalyzed reaction | Not applicable |
| Titrated | Not applicable |
| Incubated | Not applicable |
| Order of addition | Not applicable |
| Assay principle | Not applicable |
| ADP-ribose hydrolyzing macrodomains | Not applicable |
| Biotin-mono-ADP-ribosylated protein | Not applicable |
| Assay sensitivity | Not applicable |
| ADP-ribosyl hydrolysis | Not applicable |
| AlphaScreen bead optimization | Not applicable |
| Maximal signal | Not applicable |
| Hook point | Not applicable |
| Acceptor beads | Not applicable |
| Donor beads | Not applicable |
| Streptavidin donor beads | Not applicable |
| Singlet oxygen transfer | Not applicable |
| Emission | Not applicable |
| ADP-ribosylated SRPK2 | Not applicable |
| MacroD1-catalyzed reaction | Not applicable |
| Titrated | Not applicable |
| Incubated | Not applicable |
| Order of addition | Not applicable |
| Assay principle | Not applicable |
| ADP-ribose hydrolyzing macrodomains | Not applicable |
| Biotin-mono-ADP-ribosylated protein | Not applicable |
| Assay sensitivity | Not applicable |
| ADP-ribosyl hydrolysis | Not applicable |
| AlphaScreen bead optimization | Not applicable |
| Maximal signal | Not applicable |
| Hook point | Not applicable |
| Acceptor beads | Not applicable |
| Donor beads | Not applicable |
| Streptavidin donor beads | Not applicable |
| Singlet oxygen transfer | Not applicable |
| Emission | Not applicable |
| ADP-ribosylated SRPK2 | Not applicable |
| MacroD1-catalyzed reaction | Not applicable |
| Titrated | Not applicable |
| Incubated | Not applicable |
| Order of addition | Not applicable |
| Assay principle | Not applicable |
| ADP-ribose hydrolyzing macrodomains | Not applicable |
| Biotin-mono-ADP-ribosylated protein | Not applicable |
| Assay sensitivity | Not applicable |
| ADP-ribosyl hydrolysis | Not applicable |
| AlphaScreen bead optimization | Not applicable |
| Maximal signal | Not applicable |
| Hook point | Not applicable |
| Acceptor beads | Not applicable |
| Donor beads | Not applicable |
| Streptavidin donor beads | Not applicable |
| Singlet oxygen transfer | Not applicable |
| Emission | Not applicable |
| ADP-ribosylated SRPK2 | Not applicable |
| MacroD1-catalyzed reaction | Not applicable |
| Titrated | Not applicable |
| Incubated | Not applicable |
| Order of addition | Not applicable |
| Assay principle | Not applicable |
| ADP-ribose hydrolyzing macrodomains | Not applicable |
| Biotin-mono-ADP-ribosylated protein | Not applicable |
| Assay sensitivity | Not applicable |
| ADP-ribosyl hydrolysis | Not applicable |
| AlphaScreen bead optimization | Not applicable |
| Maximal signal | Not applicable |
| Hook point | Not applicable |
| Acceptor beads | Not applicable |
| Donor beads | Not applicable |
| Streptavidin donor beads | Not applicable |
| Singlet oxygen transfer | Not applicable |
| Emission | Not applicable |
| ADP-ribosylated SRPK2 | Not applicable |
| MacroD1-catalyzed reaction | Not applicable |
| Titrated | Not applicable |
| Incubated | Not applicable |
| Order of addition | Not applicable |
| Assay principle | Not applicable |
| ADP-ribose hydrolyzing macrodomains | Not applicable |
| Biotin-mono-ADP-ribosylated protein | Not applicable |
| Assay sensitivity | Not applicable |
| ADP-ribosyl hydrolysis | Not applicable |
| AlphaScreen bead optimization | Not applicable |
| Maximal signal | Not applicable |
| Hook point | Not applicable |
| Acceptor beads | Not applicable |
| Donor beads | Not applicable |
| Streptavidin donor beads | Not applicable |
| Singlet oxygen transfer | Not applicable |
| Emission | Not applicable |
| ADP-ribosylated SRPK2 | Not applicable |
| MacroD1-catalyzed reaction | Not applicable |
| Titrated | Not applicable |
| Incubated | Not applicable |
| Order of addition | Not applicable |
| Assay principle | Not applicable |
| ADP-ribose hydrolyzing macrodomains | Not applicable |
| Biotin-mono-ADP-ribosylated protein | Not applicable |
| Assay sensitivity | Not applicable |
| ADP-ribosyl hydrolysis | Not applicable |
| AlphaScreen bead optimization | Not applicable |
| Maximal signal | Not applicable |
| Hook point | Not applicable |
| Acceptor beads | Not applicable |
| Donor beads | Not applicable |
| Streptavidin donor beads | Not applicable |
| Singlet oxygen transfer | Not applicable |
| Emission | Not applicable |
| ADP-ribosylated SRPK2 | Not applicable |
| MacroD1-catalyzed reaction | Not applicable |
| Titrated | Not applicable |
| Incubated | Not applicable |
| Order of addition | Not applicable |
| Assay principle | Not applicable |
| ADP-ribose hydrolyzing macrodomains | Not applicable |
| Biotin-mono-ADP-ribosylated protein | Not applicable |
| Assay sensitivity | Not applicable |
| ADP-ribosyl hydrolysis | Not applicable |
| AlphaScreen bead optimization | Not applicable |
| Maximal signal | Not applicable |
| Hook point | Not applicable |
| Acceptor beads | Not applicable |
| Donor beads | Not applicable |
| Streptavidin donor beads | Not applicable |
| Singlet oxygen transfer | Not applicable |
| Emission | Not applicable |
| ADP-ribosylated SRPK2 | Not applicable |
| MacroD1-catalyzed reaction | Not applicable |
| Titrated | Not applicable |
| Incubated | Not applicable |
| Order of addition | Not applicable |
| Assay principle | Not applicable |
| ADP-ribose hydrolyzing macrodomains | Not applicable |
| Biotin-mono-ADP-ribosylated protein | Not applicable |
| Assay sensitivity | Not applicable |
| ADP-ribosyl hydrolysis | Not applicable |
| AlphaScreen bead optimization | Not applicable |
| Maximal signal | Not applicable |
| Hook point | Not applicable |
| Acceptor beads | Not applicable |
| Donor beads | Not applicable |
| Streptavidin donor beads | Not applicable |
| Singlet oxygen transfer | Not applicable |
| Emission | Not applicable |
| ADP-ribosylated SRPK2 | Not applicable |
| MacroD1-catalyzed reaction | Not applicable |
| Titrated | Not applicable |
|## Molecular Pharmacology and Receptor Specificity of this compound
This compound is a chemical compound that has been investigated for its interactions with various biological targets, notably the human ADP-ribose glycohydrolase MacroD1. While also recognized for its activity as a P2Y6 receptor antagonist, research has highlighted its role in targeting and inhibiting the enzymatic functions of MacroD1.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(3-isothiocyanatophenyl)-3-[4-[(3-isothiocyanatophenyl)carbamothioylamino]butyl]thiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N6S4/c27-13-23-15-5-3-7-17(11-15)25-19(29)21-9-1-2-10-22-20(30)26-18-8-4-6-16(12-18)24-14-28/h3-8,11-12H,1-2,9-10H2,(H2,21,25,29)(H2,22,26,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOHNRGHTJPFMSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N=C=S)NC(=S)NCCCCNC(=S)NC2=CC(=CC=C2)N=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N6S4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90582027 | |
| Record name | N,N'-Butane-1,4-diylbis[N'-(3-isothiocyanatophenyl)(thiourea)] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90582027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
472.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
711019-86-2 | |
| Record name | N,N'-Butane-1,4-diylbis[N'-(3-isothiocyanatophenyl)(thiourea)] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90582027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-Di[3-(3-isothiocyanatophenyl)thioureido] butane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Molecular Pharmacology and Receptor Specificity of Mrs 2578
MRS 2578 exhibits distinct pharmacological properties, demonstrating specificity towards certain receptors and enzymes. It is characterized as a potent and selective antagonist of the P2Y6 nucleotide receptor, with reported IC50 values of 37 nM for the human receptor and 98 nM for the rat receptor. selleckchem.comglpbio.commedchemexpress.comhellobio.comchemsrc.com Importantly, this compound shows negligible activity against other P2Y receptor subtypes, including P2Y1, P2Y2, P2Y4, and P2Y11. selleckchem.comglpbio.commedchemexpress.comhellobio.comchemsrc.com Beyond its activity on purinergic receptors, a significant area of research has focused on this compound's interaction with human ADP-ribose glycohydrolase MacroD1.
Targeting Human ADP-ribose Glycohydrolase MacroD1
Studies have identified this compound as a compound that targets human ADP-ribose glycohydrolase MacroD1. researchgate.nethelsinki.finih.govasm.orgresearchgate.netsciencegate.appresearchgate.netasm.orgoulu.fi Macrodomain-containing proteins, such as human MacroD1, play crucial roles in ADP-ribose mediated signaling pathways within cells. researchgate.nethelsinki.finih.govasm.orgresearchgate.netresearchgate.netasm.orgoulu.fi The interest in targeting MacroD1 stems in part from the fact that macrodomains are also encoded by the genomes of certain viruses, including alphaviruses and coronaviruses, and are considered essential for viral replication. researchgate.nethelsinki.finih.govasm.orgresearchgate.netsciencegate.appresearchgate.netasm.orgoulu.fi Prior computational screening efforts aimed at identifying potential human ADP-ribose glycohydrolase MacroD1 ligands included compounds like this compound in their investigation. helsinki.finih.govoulu.fi Earlier research indicated that this compound could inhibit the binding of MacroD1 to poly(ADP-ribose) and various signaling proteins. helsinki.finih.govasm.orgoulu.fi
Inhibition of MacroD1 Enzymatic Activity (e.g., α-NAD+ hydrolysis, protein-linked ADP-ribose removal)
This compound has been demonstrated to biochemically inhibit the enzymatic activities of MacroD1. researchgate.nethelsinki.finih.govasm.orgresearchgate.netresearchgate.netasm.orgoulu.firesearchgate.netresearchgate.net The inhibitory effect of this compound on MacroD1 enzymatic function has been confirmed through activity-based assays designed to measure specific hydrolytic processes catalyzed by the enzyme. researchgate.nethelsinki.finih.govasm.orgresearchgate.netresearchgate.netasm.orgoulu.firesearchgate.netresearchgate.net
Quantitative data on the inhibition of MacroD1 enzymatic activity by this compound has been reported. Using an activity-based fluorescence assay to measure the hydrolysis of α-NAD+, an IC50 value of 6.8 µM was determined. helsinki.finih.govasm.orgresearchgate.netresearchgate.netasm.orgoulu.firesearchgate.netresearchgate.net Furthermore, an AlphaScreen-based assay used to assess the removal of protein-linked ADP-ribose by MacroD1 yielded an IC50 value of 2.2 µM for this compound. helsinki.finih.govasm.orgresearchgate.netresearchgate.netasm.orgoulu.firesearchgate.netresearchgate.net These findings highlight the capacity of this compound to impede key enzymatic functions of MacroD1.
The inhibitory potency of this compound against MacroD1 enzymatic activities is summarized in the following table:
| MacroD1 Enzymatic Activity | Assay Method | IC50 Value (µM) |
|---|---|---|
| Hydrolysis of α-NAD+ | Activity-based fluorescence | 6.8 |
| Removal of protein-linked ADPr | AlphaScreen-based | 2.2 |
This inhibition profile underscores the potential of this compound as a tool for investigating the biological roles of MacroD1 and the broader implications of ADP-ribose signaling.
Cellular and Subcellular Mechanisms Modulated by Mrs 2578
Regulation of Intracellular Signaling Pathways
The P2Y6 receptor is a G protein-coupled receptor (GPCR) that couples to Gq/11 proteins, leading to the activation of phospholipase C (PLC) and subsequent downstream signaling events. nih.govnih.gov As an antagonist, MRS 2578 interferes with these signaling cascades.
Inhibition of Nuclear Factor-κB (NF-κB) Activity and Reporter Activity
Studies have shown that this compound inhibits NF-κB activity. In human microvascular endothelial cells (HMEC-1), this compound inhibits basal NF-κB activity in a time and dose-dependent manner. selleckchem.comnih.gov Furthermore, this compound (10 μM) can completely abolish TNF-α induced NF-κB reporter activity in HMEC-1 cells. selleckchem.commedchemexpress.commedchemexpress.comtargetmol.com This inhibition of NF-κB activity by this compound also leads to a significant reduction in TNF-α–induced proinflammatory gene expression in HMEC-1 cells. selleckchem.commedchemexpress.commedchemexpress.com
Data on NF-κB Inhibition by this compound:
| Cell Type | Stimulus | This compound Concentration | Effect on NF-κB Activity | Citation |
|---|---|---|---|---|
| HMEC-1 cells | Basal | Time and dose-dependent | Inhibition | selleckchem.comnih.gov |
Modulation of Inositol (B14025) Phosphate (B84403) Accumulation
Activation of P2Y receptors, including P2Y6, is known to stimulate the production of inositol phosphates (IP) via PLC activation. nih.govtargetmol.com this compound inhibits this process. In neonatal rat cardiac myofibroblasts, this compound inhibits ATPγS- and UDP-induced IP accumulation at concentrations above 316 nM. selleckchem.comtargetmol.com In human P2Y6-transfected 1321N1 astrocytoma cells, UDP-induced inositol phosphate production is inhibited by this compound in a concentration-dependent manner, with an IC50 of 37 ± 16 nM. nih.gov this compound also inhibited the response to UDP at the rat P2Y6 receptor expressed in 1321N1 cells, with an IC50 of 98 ± 11 nM. nih.gov
Data on Inositol Phosphate Accumulation Inhibition by this compound:
| Cell Type | Agonist | This compound Concentration | Effect on IP Accumulation | IC50 (if available) | Citation |
|---|---|---|---|---|---|
| Neonatal rat cardiac myofibroblasts | ATPγS and UDP | > 316 nM | Inhibition | Not specified | selleckchem.comtargetmol.com |
| Human P2Y6-transfected 1321N1 astrocytoma cells | UDP | Concentration-dependent | Inhibition | 37 ± 16 nM (human P2Y6) | nih.gov |
Influence on Intracellular Calcium Signals (e.g., CCL2-evoked Ca2+ signals)
Intracellular calcium signaling is a key downstream event of P2Y receptor activation. researchgate.net this compound has been shown to influence intracellular calcium signals, particularly those evoked by CCL2. The selective P2Y6 receptor antagonist this compound inhibited CCL2-evoked Ca2+ signals in THP-1 cells with an IC50 of 418 ± 68 nM and in peripheral blood mononuclear cells (PBMCs). nih.gov P2Y6 receptor inhibition by this compound revealed a persistent component of the CCL2-evoked Ca2+ signals. nih.gov This suggests that P2Y6 receptor activation contributes significantly to CCL2-evoked intracellular Ca2+ signals. nih.govuea.ac.uk
Data on Inhibition of CCL2-evoked Ca2+ Signals by this compound:
| Cell Type | Stimulus | This compound Concentration | Effect on Ca2+ Signals | IC50 (if available) | Citation |
|---|---|---|---|---|---|
| THP-1 cells | CCL2 | Concentration-dependent | Inhibition | 418 ± 68 nM | nih.gov |
Effects on Cellular Processes and Homeostasis
Beyond modulating signaling pathways, this compound also impacts broader cellular processes, including cell survival and protection against apoptosis.
Cytoprotective Functionality and Prevention of Cell Death (e.g., neuroblastoma cells, dopaminergic neurons)
This compound has demonstrated cytoprotective effects in certain cell types. It elicits cytoprotective functionality in neuroblastoma cells. lookchem.comscientificlabs.co.ukchemdad.com Specifically, selective P2Y6 receptor antagonism by this compound prevented dopaminergic neuron death in SH-SY5Y cells in vitro and in the substantia nigra of rats injured with 6-OHDA in vivo. lookchem.comfrontiersin.org Treatment of SH-SY5Y cells differentiated into dopaminergic neurons with this compound at a concentration of 1 μM prevented cell death induced by 6-OHDA. frontiersin.orgresearchgate.net this compound also protects microglia by delaying lipopolysaccharide-induced death. lookchem.comscientificlabs.co.ukchemdad.com
Data on Cytoprotective Effects of this compound:
| Cell Type | Condition | This compound Concentration | Effect | Citation |
|---|---|---|---|---|
| Neuroblastoma cells (SH-SY5Y) | 6-OHDA-induced death | 1 μM | Prevention of cell death | frontiersin.orgresearchgate.net |
| Dopaminergic neurons (in vivo rat model) | 6-OHDA injury | Not specified | Prevention of neuron death | lookchem.comfrontiersin.org |
Blocking Protection by UDP Undergoing TNFα-Induced Apoptosis
UDP, the endogenous agonist for the P2Y6 receptor, has been shown to protect cells from undergoing apoptosis induced by TNFα. nih.govapexbt.com this compound, as a P2Y6 receptor antagonist, blocks this protective effect of UDP. This compound (1 μM) completely blocks the protection by UDP of cells undergoing TNFα-induced apoptosis in 1321N1 astrocytoma cells. selleckchem.comnih.govmedchemexpress.commedchemexpress.comapexbt.comtargetmol.com This indicates that the anti-apoptotic effect of UDP in this context is mediated via the P2Y6 receptor. nih.gov
Data on Blocking of UDP-mediated Protection by this compound:
| Cell Type | Apoptotic Stimulus | Protective Agent | This compound Concentration | Effect on Protection | Citation |
|---|
Inhibition of Agonist-Induced Cardiomyocyte Contraction
This compound has been shown to inhibit agonist-induced cardiomyocyte contraction. fishersci.comfishersci.co.ukactivebiopharma.com This effect is attributed to its antagonistic action on the P2Y6 receptor, which is involved in the signaling pathways that regulate cardiac muscle contractility. activebiopharma.commedchemexpress.com
Inhibition of UDP-Induced Microglial Phagocytosis
This compound inhibits microglial phagocytosis induced by UDP. fishersci.comfishersci.co.ukactivebiopharma.com Research indicates that UDP acts as an endogenous agonist for the P2Y6 receptor on microglia, triggering phagocytic functions. u-tokyo.ac.jp Inhibition of P2Y6 receptors with this compound prevents UDP-induced neuronal loss in neuronal-glial co-cultures, suggesting that this neuronal loss is mediated by P2Y6 receptor activation and subsequent microglial phagocytosis. nih.govresearchgate.net this compound has been shown to block the uptake of fluorescent latex beads by primary microglia stimulated with LPS and UDP. researchgate.net In vivo studies involving LPS injection into the rat striatum demonstrated that co-injection with this compound significantly prevented the loss of neurons, further supporting the role of P2Y6 signaling in microglial phagocytosis of neurons. nih.govresearchgate.net While P2Y6 activation typically stimulates microglial phagocytosis, some studies suggest that in certain disease models, such as a mouse model of Alzheimer's disease, P2Y6R-mediated phagocytosis might be less active. researchgate.net
Repression of Neutrophil Migration and Aggregated Neutrophil Extracellular Trap (NET) Formation
This compound represses neutrophil migration and blocks the formation of aggregated neutrophil extracellular traps (NETs) induced by stimuli such as monosodium urate (MSU) crystals and PMA. researchgate.netnih.gov Studies using live imaging of polymorphonuclear leukocytes (PMNs) have demonstrated that this compound inhibits neutrophil migration and the characteristic formation of MSU crystal-NET aggregates. researchgate.netnih.gov The compound has been shown to block the release of extracellular DNA, myeloperoxidase (MPO), human neutrophil elastase (HNE), and HNE-DNA complexes from human PMNs induced by MSU crystals. researchgate.netnih.gov This indicates a role for the purinergic P2Y6 receptor in MSU crystal-induced NET formation. researchgate.netnih.govresearchgate.net While this compound primarily targets P2Y6, it is suggested that it might have additional effects influencing PMN migration. researchgate.netnih.gov
Data on NET Formation Inhibition by this compound
| Stimulus | Measurement | Effect of this compound (5 or 10 mM) | Reference |
| MSU crystals | Extracellular DNA | Blocked | researchgate.netnih.gov |
| MSU crystals | HNE release | Blocked | researchgate.netnih.gov |
| MSU crystals | MPO release | Blocked | researchgate.netnih.gov |
| MSU crystals | HNE-DNA complexes | Blocked | researchgate.netnih.gov |
| PMA | NET release | Inhibited | researchgate.net |
Impact on Chemotaxis (e.g., THP-1 cells, PBMCs)
This compound impacts chemotaxis in cells such as THP-1 monocytes and peripheral blood mononuclear cells (PBMCs). researchgate.netuea.ac.uk It has been shown to inhibit CCL2-evoked Ca2+ signals in both THP-1 cells and PBMCs. researchgate.netnih.govbiologists.com In THP-1 cells, the IC50 for this inhibition was reported as 418 ± 68 nM. researchgate.netnih.govbiologists.com this compound significantly attenuated THP-1 cell chemotaxis towards CCL2 in transwell migration assays. uea.ac.uknih.govbiologists.com This suggests that P2Y6 receptor signaling plays a role in the chemotactic response of these cells to CCL2. uea.ac.ukbiologists.com However, this compound treatment did not affect the cell surface expression of CCR2, the receptor for CCL2. researchgate.netnih.govbiologists.com While this compound inhibits CCL2-mediated chemotaxis, it did not inhibit THP-1 cell migration towards fMLP, suggesting a specific involvement of P2Y6 in certain chemotactic pathways. nih.gov Studies also indicate that P2Y6 and CCR2 may engage in crosstalk in monocytes, and blocking P2Y6 signaling is likely to affect the capacity of monocytes to migrate in response to CCL2. uea.ac.uk
Data on this compound Inhibition of CCL2-Evoked Ca2+ Signals
| Cell Type | Agonist | Effect of this compound (1 µM) | IC50 (THP-1) | Reference |
| THP-1 | CCL2 | Inhibited | 418 ± 68 nM | researchgate.netnih.govbiologists.com |
| PBMCs | CCL2 | Inhibited | Not specified | researchgate.netnih.govbiologists.com |
In Vitro Research Applications and Empirical Findings
Studies in Human Cell Lines
Human Microvascular Endothelial Cells (HMEC-1): Attenuation of Proinflammatory Gene Expression (IL-8, VCAM, ICAM)
Research in human microvascular endothelial cells (HMEC-1) has shown that MRS 2578 can significantly reduce TNF-α–induced proinflammatory gene expression. At a concentration of 10 µM, this compound was found to completely abolish TNF-α induced NF-κB reporter activity in HMEC-1 cells. clinisciences.com This suggests a role for the P2Y6 receptor in mediating inflammatory signaling pathways in these endothelial cells.
1321N1 Astrocytoma Cells: Inhibition of UDP-Induced Inositol (B14025) Phosphates and Apoptosis Modulation
In 1321N1 astrocytoma cells transfected with the human P2Y6 receptor, this compound has been shown to inhibit UDP-induced inositol phosphate (B84403) production in a concentration-dependent manner. nih.gov The IC50 value for this inhibition was reported as 37 ± 16 nM. nih.gov Studies have also demonstrated that activation of the P2Y6 receptor by UDP can protect 1321N1 astrocytoma cells from TNFα-induced apoptosis. nih.gov this compound, at a concentration of 1 µM, was able to completely block this protective effect, indicating that the P2Y6 receptor plays a crucial role in this anti-apoptotic pathway. clinisciences.comnih.gov
| Cell Line | Stimulus | Measured Effect | This compound Concentration | Finding | Citation |
| 1321N1 Astrocytoma | UDP | Inositol phosphate production | 37 ± 16 nM (IC50) | Inhibition | nih.gov |
| 1321N1 Astrocytoma | UDP + TNFα | Protection from apoptosis | 1 µM | Complete blockade of protection | clinisciences.comnih.gov |
SH-SY5Y Neuroblastoma Cells: Prevention of Dopaminergic Neuron Death
Studies using differentiated SH-SY5Y human neuroblastoma cells, a model for dopaminergic neurons, have investigated the effect of this compound on cell viability following insult with 6-hydroxydopamine (6-OHDA), a neurotoxin used to model Parkinson's disease. Treatment with this compound at a concentration of 1 µM prevented 6-OHDA-induced cell death. researchgate.net However, higher concentrations (10 and 100 µM) did not show this protective effect. researchgate.net This suggests a concentration-dependent neuroprotective role for this compound in this in vitro model of dopaminergic neuron degeneration.
Caco-2 Cells: Attenuation of TcdA/B-induced CXCL8/IL-8 Production
In human colorectal adenocarcinoma Caco-2 cells, this compound has been shown to attenuate the production of CXCL8 (IL-8) induced by Clostridium difficile toxins A and B (TcdA/B). nih.govresearchgate.netplos.org TcdA/B treatment of Caco-2 cells leads to the release of extracellular UDP, which subsequently activates the P2Y6 receptor and drives CXCL8/IL-8 production. nih.govplos.orgresearchgate.net The selective P2Y6 receptor antagonist this compound blocked TcdA/B-induced CXCL8/IL-8 production and release from Caco-2 cells. nih.govplos.org This inhibition was associated with the attenuation of TcdA/B-induced activation of NFκB. nih.gov this compound also protected intestinal epithelial barrier function in Caco-2 cells treated with TcdA/B. nih.gov
| Cell Line | Stimulus | Measured Effect | This compound Concentration | Finding | Citation |
| Caco-2 | TcdA/B | CXCL8/IL-8 production | This compound (selective) | Attenuation | nih.govresearchgate.netplos.org |
| Caco-2 | TcdA/B | NFκB activation | 10 µM | Complete abolition of activity | clinisciences.comresearchgate.net |
| Caco-2 | TcdA/B | Epithelial barrier function | This compound (selective) | Protection | nih.gov |
Human Neutrophils/Polymorphonuclear Leukocytes (PMNs): Inhibition of NET Formation
Studies on human neutrophils (PMNs) have demonstrated that this compound can inhibit neutrophil extracellular trap (NET) formation induced by monosodium urate (MSU) crystals, which are associated with gout. researchgate.netnih.govresearchgate.netfrontiersin.org Both general P2Y receptor blockers (Suramin and PPADS) and the selective P2Y6 antagonist this compound blocked NET formation triggered by MSU crystals. researchgate.netnih.gov Live imaging of PMNs showed that this compound represses neutrophil migration and blocked the formation of MSU crystal–NET aggregates, known as aggregated NETs (aggNETs). researchgate.netnih.govresearchgate.netdntb.gov.ua These findings suggest that the P2Y6 receptor is involved in MSU crystal-induced NET formation and neutrophil activation. researchgate.netfrontiersin.org
| Cell Type | Stimulus | Measured Effect | This compound Concentration | Finding | Citation |
| Neutrophils | MSU crystals | NET formation | This compound (selective) | Inhibition | researchgate.netnih.govresearchgate.netfrontiersin.org |
| Neutrophils | MSU crystals | Neutrophil migration | This compound (selective) | Repression | researchgate.netnih.govresearchgate.netdntb.gov.ua |
| Neutrophils | MSU crystals | AggNET formation | 10 mM | Blockade | researchgate.netresearchgate.net |
THP-1 Monocytic Cells and Peripheral Blood Mononuclear Cells (PBMCs): Inhibition of CCL2-evoked Ca2+ Signals and Chemotaxis
In THP-1 monocytic cells and human peripheral blood mononuclear cells (PBMCs), this compound has been shown to inhibit CCL2-evoked Ca2+ signals and chemotaxis. researchgate.netnih.govuea.ac.uk CCL2, a chemokine, activates its receptor CCR2, which appears to engage in crosstalk with the P2Y6 receptor in these cells. nih.govuea.ac.uk The selective P2Y6 receptor antagonist this compound inhibited CCL2-evoked Ca2+ signals in THP-1 cells with an IC50 of 418 ± 68 nM. researchgate.netnih.gov While this compound inhibited CCL2-evoked Ca2+ signals in PBMCs as well, the inhibition was to a lesser extent than in THP-1 cells. nih.gov this compound treatment also inhibited THP-1 cell and PBMC chemotaxis towards CCL2. nih.gov These results suggest that P2Y6 receptor activation contributes significantly to CCL2-mediated signaling and migration in these monocytic and peripheral blood cells. researchgate.netnih.gov
| Cell Type | Stimulus | Measured Effect | This compound Concentration | Finding | Citation |
| THP-1 | CCL2 | Ca2+ signals | 418 ± 68 nM (IC50) | Inhibition | researchgate.netnih.gov |
| PBMCs | CCL2 | Ca2+ signals | This compound (selective) | Inhibition (to a lesser extent than THP-1) | nih.gov |
| THP-1 | CCL2 | Chemotaxis | 1 µM | Inhibition | nih.gov |
| PBMCs | CCL2 | Chemotaxis | 1 µM | Inhibition | nih.gov |
Studies in Other Mammalian Cell Models
Research has explored the effects of this compound in several mammalian cell types to understand its cellular mechanisms and potential implications.
Neonatal Rat Cardiac Myofibroblasts: Inhibition of ATPγS and UDP-Induced IP Accumulation
Studies in neonatal rat cardiac myofibroblasts have characterized the functional expression of P2Y receptors and the effects of antagonists like this compound. P2Y1, P2Y2, P2Y4, P2Y6, and P2Y11-like receptors were detected in these cells. nih.gov While ATPγS and UDP were shown to induce inositol phosphate (IP) accumulation, this compound demonstrated an inhibitory effect on both ATPγS- and UDP-induced IP accumulation at concentrations above 316 nM in neonatal rat cardiac myofibroblasts. selleckchem.comtargetmol.comabsin.cn Interestingly, at concentrations below 316 nM, this compound was observed to potentiate the ATPγS and UDP responses. selleckchem.comtargetmol.comabsin.cn Specifically, this compound was found to block UDP- and UTP-mediated IP responses in these cells. nih.gov
Murine Intestinal Epithelial Cells: Regulation of CXCL10 Expression and Secretion
In murine primary intestinal epithelial cells (IECs), the P2Y6 receptor has been identified as the dominant nucleotide receptor. nih.govresearchgate.netnih.gov Activation of P2Y6 by its ligand, UDP, induces the expression and secretion of CXCL10. nih.govnih.gov Studies utilizing this compound, a P2Y6 receptor antagonist, have investigated its role in modulating CXCL10. In P2ry6-deficient IECs, this compound did not significantly affect CXCL10 expression, indicating the specificity of the assay and the involvement of P2Y6 receptors in this process. nih.gov These findings suggest that P2Y6 receptors, and thus their modulation by compounds like this compound, play a role in regulating CXCL10 expression and secretion in murine intestinal epithelial cells. nih.govnih.gov
Applications in Viral Replication Studies
This compound has been investigated for its antiviral properties, particularly against alphaviruses, focusing on its impact on various stages of the viral life cycle.
Inhibition of Semliki Forest Virus Production
Research has shown that this compound inhibits the production of Semliki Forest virus (SFV), a type of alphavirus. helsinki.fiasm.orgnih.govresearchgate.netnih.gov Studies in BHK-21 cells infected with SFV demonstrated effective reductions in the production of infectious SFV following treatment with this compound. helsinki.fiasm.orgnih.gov At a concentration of 25 μM, this compound treatment resulted in a reduction of over 1 log PFU/ml in high-multiplicity infections (MOI of 10) at 6 hours postinfection and a reduction of 3 log PFU/ml in low-multiplicity infections (MOI of 0.01) at 16 hours postinfection. helsinki.fiasm.orgnih.gov This inhibitory effect on SFV production was further increased at a concentration of 50 μM. helsinki.fiasm.orgnih.gov
Table 1: Inhibition of Infectious SFV Production by this compound in BHK-21 Cells
| This compound Concentration | MOI | Time Postinfection | Reduction in Infectious SFV Production (PFU/ml) | Citation |
| 25 μM | 10 | 6 hours | > 1 log | helsinki.fiasm.orgnih.gov |
| 25 μM | 0.01 | 16 hours | 3 log | helsinki.fiasm.orgnih.gov |
| 50 μM | - | - | Increased effect | helsinki.fiasm.orgnih.gov |
Inhibition of Alphavirus Trans-Replication Systems
This compound has also shown activity in alphavirus trans-replication systems, including those for SFV and Chikungunya virus (CHIKV). helsinki.fiasm.orgnih.govresearchgate.netnih.govasm.org These systems are designed to specifically study the RNA replication stage of alphaviruses, as the replication proteins and RNA templates are produced from transfected plasmids, bypassing virus entry. nih.govresearchgate.net The observed inhibition in these trans-replication systems indicates that this compound targets the viral RNA replication stage of the alphavirus life cycle. helsinki.fiasm.orgnih.govresearchgate.netnih.govasm.org
Reduction of Viral RNA Replication and Replicase Protein Expression
Beyond inhibiting virus production, this compound has been found to reduce viral RNA replication and the expression of viral replicase proteins in SFV-infected cells. helsinki.fiasm.orgnih.govresearchgate.netnih.gov Studies in BHK-21 cells infected with SFV demonstrated a remarkable reduction in the expression of the viral replicase proteins nsP1 and nsP3 at a concentration of 25 μM, even at a high MOI of 10 at 5 hours postinfection. helsinki.fiasm.orgnih.gov Viral RNA levels also followed a similar pattern of reduction, although viral RNA production was not entirely halted. helsinki.fiasm.orgnih.gov
Immunological and Inflammatory Responses in Cell Culture
This compound has been utilized in various in vitro models to investigate the role of P2Y6 receptors in modulating immune and inflammatory responses. Studies have shown that targeting P2Y6 with this compound can influence inflammatory signaling pathways and the release of key cytokines.
Attenuation of Inflammatory Responses (e.g., in P. aeruginosa infected cells)
Research indicates that this compound can attenuate inflammatory responses in cell culture models, including those involving bacterial infection. While direct studies of this compound specifically in P. aeruginosa-infected cells were not extensively detailed in the search results, related research on P2Y6 receptor involvement in inflammatory responses provides context. Pseudomonas aeruginosa infection is known to induce robust inflammatory responses, including the release of pro-inflammatory cytokines and chemokines nih.govfrontiersin.orgmdpi.com. The P2Y6 receptor has been implicated in mediating inflammatory responses in various cell types researchgate.netplos.orgfrontiersin.org.
Studies using this compound as a P2Y6 antagonist have demonstrated its ability to dampen mediator-induced inflammation in vascular endothelial cells in vitro. For instance, in human microvascular endothelial cells (HMEC-1) stimulated with TNF-α, this compound attenuated nuclear factor κB (NF-κB) reporter activity and the expression of pro-inflammatory genes nih.govuni-tuebingen.de. NF-κB is a key transcription factor involved in the regulation of numerous genes related to inflammation nih.govuni-tuebingen.de. The ability of this compound to abolish TNF-α-induced NF-κB reporter activity in HMEC-1 cells highlights its potential in mitigating inflammatory signaling in endothelial cells medchemexpress.comnih.govuni-tuebingen.de.
Furthermore, this compound has been shown to protect microglia by delaying lipopolysaccharide (LPS)-induced death lookchem.comchemdad.com. LPS is a potent inducer of inflammation, often used to model bacterial infection in vitro frontiersin.orgnih.gov. In mouse macrophages stimulated with LPS, this compound inhibited LPS-induced iNOS expression, suggesting a role for purinergic receptors, including P2Y6, in this inflammatory pathway .
While direct evidence of this compound's effect on P. aeruginosa-infected cells in the provided search results is limited, the findings regarding its attenuation of general inflammatory markers like NF-κB activity and pro-inflammatory gene expression in endothelial cells, as well as its protective effects in LPS-stimulated macrophages and microglia, suggest a potential for this compound to modulate inflammatory responses in the context of bacterial infections like P. aeruginosa in vitro.
Modulation of Cytokine Release (e.g., IL-6, KC, IL-8 in lung epithelial cells)
This compound has been shown to modulate the release of various cytokines, particularly in the context of lung epithelial cells. Interleukin-6 (IL-6), Keratinocyte-derived chemokine (KC, also known as CXCL1), and Interleukin-8 (IL-8, also known as CXCL8) are important pro-inflammatory mediators involved in recruiting immune cells and amplifying inflammatory responses wikipedia.orgnih.govfrontiersin.org.
Studies on human bronchial epithelial cells (16HBE14o-) have demonstrated that UDP, the natural ligand for P2Y6 receptors, can induce the production and secretion of IL-6 and IL-8 plos.org. This process is mediated through a P2Y6 receptor-dependent signaling pathway plos.org. Importantly, this compound has been shown to completely block UDP-induced release of IL-6 and IL-8 in lung epithelial cells selleckchem.com. This inhibitory effect was observed in a concentration-dependent manner, indicating the involvement of P2Y6 receptors in mediating the secretion of these cytokines upon stimulation plos.org.
Furthermore, this compound completely blocked poly-L-arginine-induced IL-6 and IL-8 release in human bronchial epithelial cells, suggesting that poly-L-arginine's effects might be mediated via UDP release and the P2Y6 receptor pathway plos.org.
In addition to IL-6 and IL-8, this compound has been reported to reduce KC levels in bronchoalveolar lavage fluid (BALF) in a mouse model of allergic airway inflammation selleckchem.com. While this finding is from an in vivo study mentioned in the search results, it corroborates the in vitro findings regarding this compound's ability to modulate chemokine release.
The data suggest that this compound, by antagonizing the P2Y6 receptor, can significantly impact the release of key pro-inflammatory cytokines and chemokines from lung epithelial cells, highlighting a potential mechanism for modulating airway inflammation.
Here is a summary of the impact of this compound on cytokine release in lung epithelial cells:
| Cell Type | Stimulus | Cytokine/Chemokine | Effect of this compound | Reference |
| Human bronchial epithelial cells (16HBE14o-) | UDP | IL-6 | Blocked | selleckchem.complos.org |
| Human bronchial epithelial cells (16HBE14o-) | UDP | IL-8 | Blocked | selleckchem.complos.org |
| Human bronchial epithelial cells (16HBE14o-) | Poly-L-arginine | IL-6 | Blocked | plos.org |
| Human bronchial epithelial cells (16HBE14o-) | Poly-L-arginine | IL-8 | Blocked | plos.org |
Impact on Vascular Function In Vitro
This compound has also been investigated for its effects on vascular function in in vitro settings, particularly concerning its role in modulating vasorelaxation.
Role in Up4A-induced Relaxation in Coronary Small Arteries
Uridine (B1682114) adenosine (B11128) tetraphosphate (B8577671) (Up4A) is a dinucleotide that has been identified as a vasoactive substance researchgate.net. Its effects on vascular tone can vary depending on the vascular bed and receptor subtypes involved researchgate.net. Studies investigating the role of purinergic receptors in Up4A-induced responses in coronary small arteries have utilized this compound to probe the involvement of the P2Y6 receptor.
In isolated porcine coronary small arteries, Up4A has been shown to produce concentration-dependent vasorelaxation researchgate.net. To determine the contribution of different purinergic receptor subtypes to this relaxation, researchers used various receptor antagonists, including this compound for the P2Y6 receptor researchgate.net.
Experimental findings indicate that Up4A-induced vasodilation in porcine coronary microvessels was unaffected by this compound researchgate.net. This suggests that the P2Y6 receptor does not play a significant role in mediating the relaxation response induced by Up4A in this specific vascular preparation researchgate.net. The study concluded that Up4A-induced vasodilation in porcine coronary microvessels is primarily mediated via A2A adenosine receptors, and is partly endothelium-dependent researchgate.net.
This finding, while indicating a lack of involvement of P2Y6 in this specific relaxation pathway, is a crucial empirical result demonstrating the selectivity of this compound as a research tool and providing insight into the mechanisms of Up4A action in coronary arteries.
| Vascular Preparation | Vasoactive Agent | Effect of Agent | Effect of this compound on Agent's Effect | Conclusion on P2Y6 Role | Reference |
| Isolated porcine coronary small arteries | Up4A | Vasorelaxation | Unaffected | Not significantly involved | researchgate.net |
In Vivo Research Applications and Preclinical Studies
Models of Inflammatory Diseases
Research has indicated that MRS 2578 can modulate inflammatory responses in several animal models, suggesting a role for P2Y6 receptor signaling in the pathogenesis of these conditions.
LPS-Induced Vascular Inflammation: Attenuation of Keratinocyte-derived Chemokine Serum Protein Levels
In models of LPS-induced vascular inflammation in C57BL/6 mice, this compound has been shown to attenuate keratinocyte-derived chemokine (KC) serum protein levels. KC is a chemokine involved in neutrophil recruitment and activation, and its elevated levels are indicative of vascular inflammation. Studies have demonstrated that in LPS-treated wild-type mice, KC serum protein levels were significantly increased, while treatment with the P2Y6 receptor antagonist this compound attenuated these elevations. nih.govselleckchem.comchemsrc.comabsin.cn This suggests that P2Y6 receptor signaling contributes to the enhancement of vascular inflammation during systemic LPS challenge. nih.gov
Experimental Allergic Airway Inflammation (OVA-sensitized mice): Reduction of Bronchial Hyperresponsiveness, Eosinophilia, and Cytokine Levels (IL-5, IL-13, IL-6, KC)
This compound has been investigated in models of experimental allergic airway inflammation, such as those induced by ovalbumin (OVA) sensitization in mice. Intratracheal administration of this compound in OVA-sensitized mice has been shown to reduce bronchoalveolar lavage fluid (BALF) eosinophilia and the levels of key Th2 cytokines, including IL-5 and IL-13, in the BALF. selleckchem.comtargetmol.com Furthermore, this compound treatment led to a markedly attenuated change in methacholine (B1211447) responsiveness after OVA challenge, indicating a reduction in bronchial hyperresponsiveness. selleckchem.comtargetmol.com this compound also reduced the levels of IL-6 and KC in BALF in OVA-sensitized mice. selleckchem.comchemsrc.comtargetmol.com These findings suggest that blocking pulmonary P2Y6 receptors could be a potential therapeutic strategy for allergic airway inflammation. researchgate.net
Data from studies in OVA-sensitized mice showed the following effects:
| Parameter | Effect of this compound Treatment (Intratracheal, 10 µM) |
| BALF Eosinophilia | Reduced |
| BALF IL-5 Levels | Reduced |
| BALF IL-13 Levels | Reduced |
| BALF IL-6 Levels | Reduced |
| BALF KC Levels | Reduced |
| Bronchial Hyperresponsiveness | Attenuated change in methacholine responsiveness |
Gout-Associated Monosodium Urate Crystal-Induced Inflammation: Inhibition of Neutrophil Influx and Activation
In the context of gout-associated inflammation triggered by monosodium urate (MSU) crystals, this compound has demonstrated inhibitory effects on neutrophil activation and aggregated neutrophil extracellular trap (NET) formation. researchgate.netnih.gov MSU crystals are known to induce a strong inflammatory response characterized by intense neutrophil infiltration. Studies have shown that this compound can repress neutrophil migration and block the formation of MSU crystal-NET aggregates. researchgate.netnih.gov These data align with previous studies indicating that this compound can affect MSU crystal-induced neutrophil influx and activation in vivo. researchgate.net
Clostridium difficile Toxin-Induced Intestinal Inflammation and Barrier Dysfunction
This compound has been investigated in the context of Clostridium difficile infection (CDI), where toxins A (TcdA) and B (TcdB) induce intestinal inflammation and disrupt the epithelial barrier. nih.gov Research has shown that C. difficile toxin-induced CXCL8/IL-8 production and release from intestinal epithelial cells were blocked by this compound. nih.govnih.govplos.org Furthermore, intestinal epithelial barrier function, which is compromised by the toxins, was protected when cells were pretreated with this compound. nih.govnih.govplos.org In a mouse model of toxin-induced inflammation and tissue damage, pretreating mice with this compound attenuated TcdA/B-induced colonic inflammation and intestinal permeability. nih.govnih.govplos.orgresearchgate.net This suggests a role for the P2Y6 receptor in mediating C. difficile toxin-induced effects on inflammation and barrier function, potentially offering a new therapeutic target for CDI. nih.govnih.gov
In the mouse model of C. difficile toxin-induced inflammation:
| Parameter | Effect of this compound Pretreatment (Intrarectal, 10 µM) |
| Colonic Tissue Myeloperoxidase (MPO) | Significantly reduced increase |
| Intestinal Permeability (FITC-flux) | Inhibited increase |
| Histological Inflammatory Score | Reduced |
| Percentage of Colonic Tissue with Architectural Changes | Reduced |
P. aeruginosa Infected Mice: Effect on Inflammatory Responses
Studies have utilized this compound in P. aeruginosa infected mice to investigate its effect on inflammatory responses. lookchem.com Research indicates that blocking the P2Y6 receptor can attenuate human neutrophil peptide (HNP)-induced inflammatory responses while maintaining their antimicrobial activity in pneumonia followed by mechanical ventilation. researchgate.net In a mouse model involving intranasal instillation of P. aeruginosa, treatment with this compound attenuated inflammatory responses. researchgate.net
Neurodegenerative Disease Models
This compound has also shown promise in the context of neurodegenerative diseases. It has been reported to elicit cytoprotective functionality in neuroblastoma cells and prevent dopaminergic neuron death under in vitro and in vivo conditions. lookchem.com Additionally, it has been shown to protect microglia by delaying lipopolysaccharide-induced death. lookchem.com While the search results mention "neurodegenerative disease models" and the neuroprotective effects of this compound, specific detailed in vivo studies in established neurodegenerative disease models (beyond the general neuroprotective effects mentioned) were not extensively detailed in the provided snippets. One source mentions that this compound exerts neuroprotective/neuroregenerative effects in an animal model of Parkinson's Disease, but further details were not available in the snippets.
Neuroprotective Effects and Prevention of Dopaminergic Neuron Death
Selective antagonism of the P2Y6 receptor by this compound has demonstrated neuroprotective effects in the substantia nigra of rats subjected to 6-OHDA-induced injury. This suggests that targeting the P2Y6 receptor could be a strategy to prevent the death of dopaminergic neurons, a hallmark of Parkinson's disease. nih.gov In vitro studies using SH-SY5Y neuroblastoma cells, a model for dopaminergic differentiation, also showed that this compound treatment at a specific concentration (1 μM) prevented cell death induced by 6-OHDA. nih.gov While the in vitro effect might involve inhibiting P2Y6 receptors on dopaminergic neurons, the observed effect in vivo appears to be linked to the modulation of microglial cell activation. nih.gov
Reduction of Microglial Activation in Substantia Nigra
In the 6-OHDA rat model of Parkinson's disease, treatment with this compound was accompanied by a reduction in microglial activation in the substantia nigra. nih.govresearchgate.netnih.gov Reactive microglial cells are detected in the substantia nigra following 6-OHDA injury. nih.gov Preventive treatment with this compound attenuated this microglial activation in the injured hemispheres of the substantia nigra. researchgate.net This suggests that the neuroprotective effects of this compound in this model may be mediated, at least in part, through the modulation of neuroinflammatory responses by reducing microglial activation. nih.govresearchgate.net
Cancer Models
The role of purinergic signaling, including the P2Y6 receptor, in cancer progression has been investigated in various preclinical models. Studies using this compound have explored its impact on tumor growth and the expression of markers associated with metastasis in cancer models, specifically lymphoma.
Lymphoma Mouse Models: Significant Arrest in Tumor Growth
Studies using a mouse model of lymphoma, induced by subcutaneous injection of syngeneic EL4 lymphoma cells, have shown that blocking P2 receptors significantly reduced tumor growth. nih.govresearchgate.netresearchgate.net Specifically, this compound, as a P2Y6 receptor-specific antagonist, demonstrated a significant arrest in tumor growth in this model. nih.govresearchgate.net This indicates a potential therapeutic role for P2Y6 receptor antagonism in inhibiting lymphoma progression.
Modulation of Cyclooxygenase 2 (COX-2) Expression and Metastatic Markers
Cyclooxygenase 2 (COX-2) is an inflammatory enzyme known to contribute to the metastatic properties of cancer cells. nih.govresearchgate.netaacrjournals.orgoaepublish.comnih.gov In the lymphoma mouse model, treatment with certain P2 receptor antagonists, including broad-spectrum antagonists, showed a strong reduction in COX-2 expression and modulation of various metastatic markers. nih.govresearchgate.net While the search results specifically mention the broad-spectrum antagonist suramin (B1662206) and the P2Y12 antagonist AR-C 69931 in relation to COX-2 modulation and metastatic markers nih.govresearchgate.net, the initial finding that this compound causes significant arrest in tumor growth in the same model nih.govresearchgate.net suggests a potential link, although the direct effect of this compound on COX-2 and metastatic markers in this specific context isn't explicitly detailed in the provided snippets. However, the broader context of P2 receptor blockade impacting COX-2 and metastasis in cancer models is established. nih.govresearchgate.netnih.govfrontiersin.org
Cardiovascular Disease Models
Research has also explored the involvement of the P2Y6 receptor in cardiovascular diseases. A preclinical study using a model of abdominal aortic aneurysms investigated the effect of this compound on disease severity and mortality.
Angiotensin II-Induced Abdominal Aortic Aneurysms (AAA): Effect on Severity and Mortality
In a study using apolipoprotein E-deficient (apoE-/-) mice infused with Angiotensin II (Ang II) to induce abdominal aortic aneurysms (AAA), the administration of this compound did not show a significant difference in AAA formation or maximal aortic diameter. nih.govnih.gov However, treatment with this compound caused higher AAA rupture-induced mortality. nih.govnih.govresearchgate.net The severity of aneurysms also tended to be more deteriorated in the this compound-treated groups, with a higher ratio of type III and IV aneurysms. nih.govnih.gov Histological analysis indicated that this compound administration increased macrophage infiltration, expression of inflammatory markers, and the activity of matrix metalloproteinases (MMP-2 and MMP-9), which can lead to the degradation of the extracellular matrix and potentially contribute to increased rupture. nih.govnih.gov These findings suggest that, in this specific model, P2Y6 receptor antagonism by this compound exacerbated the progression and rupture of experimental AAA, indicating a potentially crucial role for the P2Y6 receptor in AAA development. nih.govnih.gov
Innate Immunity Studies
Research into the innate immune system of teleost fish is crucial for understanding their defense mechanisms against pathogens and for developing strategies to enhance aquaculture health. Purinergic receptors, activated by extracellular nucleotides, have been identified as important players in immune responses in various organisms, including fish. This compound, a selective antagonist of the P2Y6 receptor, has been instrumental in elucidating the function of this specific receptor in fish immunity.
Japanese Flounder Innate Immunity: Regulation of Pro-inflammatory Cytokine Gene Expression (IL-1β, IL-6, TNF-α)
Studies utilizing Japanese flounder peripheral blood leukocytes (PBLs) have investigated the involvement of the purinergic P2Y6 receptor in regulating the expression of key pro-inflammatory cytokines: interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α). These cytokines are critical mediators of the inflammatory response, playing roles in initiating and amplifying immune defenses.
Pharmacological inhibition of the endogenous P2Y6 receptor activity using this compound has revealed its significant impact on the expression levels of these cytokines. In experiments where Japanese flounder PBL cells were treated with uridine (B1682114) 5'-diphosphate (UDP), an endogenous agonist for the P2Y6 receptor, the addition of the selective P2Y6R antagonist this compound (at a concentration of 10 µM) led to a significant up-regulation of IL-1β, IL-6, and TNF-α gene expression. nih.govnih.govsemanticscholar.orgamanote.comresearchgate.net This finding suggests that activation of the P2Y6 receptor by UDP may exert a suppressive effect on the expression of these pro-inflammatory genes in Japanese flounder PBLs. nih.govsemanticscholar.org
Furthermore, the role of the P2Y6 receptor in pathogen-associated molecular pattern (PAMP)-induced inflammatory responses was examined using lipopolysaccharide (LPS) and poly(I:C), ligands for Toll-like receptors. Treatment of Japanese flounder PBL cells with LPS or poly(I:C) significantly induced the expression of IL-1β and TNF-α. nih.govsemanticscholar.org Notably, the presence of this compound significantly attenuated this LPS- and poly(I:C)-induced up-regulation of IL-1β and TNF-α gene expression. nih.govnih.govsemanticscholar.orgamanote.comresearchgate.netresearchgate.net This indicates that while P2Y6 receptor activation by UDP might suppress inflammation, the receptor appears to positively regulate inflammatory responses triggered by certain PAMPs in Japanese flounder immune cells. nih.govsemanticscholar.org
These detailed research findings, primarily derived from studies employing quantitative real-time RT-PCR to measure gene expression, collectively demonstrate the functional involvement of the purinergic P2Y6 receptor in Japanese flounder innate immunity. nih.govsemanticscholar.org this compound, by selectively inhibiting this receptor, has been a valuable tool in uncovering its complex and seemingly dual role in modulating pro-inflammatory cytokine gene expression in response to different stimuli.
Detailed Research Findings:
Studies using Japanese flounder PBLs have provided specific insights into the effects of this compound on cytokine gene expression:
| Treatment Condition | This compound (10 µM) | Effect on IL-1β Gene Expression | Effect on IL-6 Gene Expression | Effect on TNF-α Gene Expression |
| UDP (50 µM) | Absent | Slightly up-regulated | Slightly up-regulated | No significant effect |
| UDP (50 µM) | Present | Significantly up-regulated | Significantly up-regulated | Significantly up-regulated |
| LPS (20 µg/mL) | Absent | Significantly induced | Not specified in detail | Significantly induced |
| LPS (20 µg/mL) | Present | Significantly attenuated | Not specified in detail | Significantly attenuated |
| Poly(I:C) (20 µg/mL) | Absent | Significantly induced | Not specified in detail | Significantly induced |
| Poly(I:C) (20 µg/mL) | Present | Significantly attenuated | Not specified in detail | Significantly attenuated |
Note: Data summarized from textual descriptions of research findings. Specific fold changes or statistical values are not provided in the source snippets but the direction and significance of the effects are indicated. nih.govnih.govsemanticscholar.orgamanote.comresearchgate.net
These findings underscore the importance of the P2Y6 receptor in modulating the innate immune response in Japanese flounder and highlight this compound's utility as a probe for studying purinergic signaling in fish immunity.
Methodological Approaches in Mrs 2578 Research
Receptor Functional Assays
Receptor functional assays are crucial for evaluating the activity of compounds like MRS 2578 on their target receptors and downstream signaling pathways. These assays measure the cellular response triggered by receptor activation or inhibition.
Inositol (B14025) Phosphate (B84403) Accumulation Assays
Inositol phosphate (IP) accumulation assays are a common method to assess the activity of Gq-coupled receptors, as activation of these receptors leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) and the subsequent production of inositol phosphates, including inositol trisphosphate (IP3) and its downstream metabolite, inositol monophosphate (IP1). bmglabtech.comrevvity.com The accumulation of IP1 is often measured due to its stability compared to IP3. bmglabtech.com
Studies utilizing inositol phosphate accumulation assays have demonstrated the inhibitory effect of this compound on P2Y6 receptor activation. In human P2Y6-transfected 1321N1 astrocytoma cells, this compound inhibited UDP-induced inositol phosphate production in a concentration-dependent manner. nih.gov The reported IC50 value for this compound at human P2Y6 receptors in this assay was 37 ± 16 nM. nih.gov Similar inhibitory effects were observed at rat P2Y6 receptors expressed in 1321N1 cells, with an IC50 value of 98 ± 11 nM. nih.gov These findings highlight the potency and selectivity of this compound as a P2Y6 receptor antagonist. selleckchem.commedchemexpress.comglpbio.com
Interestingly, in neonatal rat cardiac myofibroblasts, this compound showed a bell-shaped inhibition curve on ATPγS and UDP-mediated IP accumulation, suggesting potential complex interactions or the involvement of multiple receptors at different concentrations. nih.gov At concentrations below 316 nM, this compound potentiated the response, while at higher concentrations, it inhibited ATPγS- and UDP-induced IP accumulation. selleckchem.com
Data Table: this compound Inhibition of Inositol Phosphate Accumulation
| Cell Type | Agonist Used | This compound IC₅₀ (nM) | Reference |
| Human P2Y₆-transfected 1321N1 astrocytoma cells | UDP | 37 ± 16 | nih.gov |
| Rat P2Y₆-transfected 1321N1 astrocytoma cells | UDP | 98 ± 11 | nih.gov |
Luciferase Reporter Assays (e.g., NF-κB activity)
Luciferase reporter assays are widely used to monitor the activity of signaling pathways by linking a pathway-specific response element to a luciferase gene. Activation of the pathway leads to luciferase expression and luminescence, which can be quantified. The NF-κB signaling pathway is a common target for investigation using these assays, as its activation is involved in various cellular processes, including inflammation and immune responses. bpsbioscience.com
This compound has been studied using NF-κB reporter assays to assess its impact on inflammatory signaling. In human microvascular endothelial cells (HMEC-1) transfected with an NF-κB reporter plasmid, this compound demonstrated an inhibitory effect on NF-κB activity. Studies showed that this compound attenuated basal NF-κB activity in a time- and dose-dependent manner. nih.gov Furthermore, this compound at a concentration of 10 μM completely abolished TNF-α induced NF-κB reporter activity in HMEC-1 cells. selleckchem.commedchemexpress.comclinisciences.com These findings indicate that P2Y6 receptor blockade by this compound can suppress NF-κB-mediated inflammatory responses. nih.gov
Luciferase reporter assays have also been employed in the context of antiviral research involving this compound. In BHK-21 cells infected with a luciferase-bearing alphavirus (SFV-Rluc), this compound strongly inhibited SFV infection, as measured by reduced luciferase activity. nih.govhelsinki.fi At a concentration of 50 μM, this compound effectively reduced viral production. nih.govhelsinki.fi
Data Table: this compound Effect on NF-κB Reporter Activity
| Cell Type | Stimulus (if any) | This compound Concentration | Effect on NF-κB Reporter Activity | Reference |
| HMEC-1 | None | Various | Attenuated (time and dose-dependent) | nih.gov |
| HMEC-1 | TNF-α | 10 μM | Completely abolished | selleckchem.commedchemexpress.comclinisciences.com |
Data Table: this compound Effect on Alphavirus Infection (Luciferase Reporter)
| Cell Type | Virus (Luciferase-bearing) | This compound Concentration | Effect on Viral Infection (Luciferase Activity) | Reference |
| BHK-21 | SFV-Rluc | 50 μM | Strongly inhibited | nih.govhelsinki.fi |
Calcium Mobilization Assays
Calcium mobilization assays measure changes in intracellular calcium concentration ([Ca²⁺]ᵢ), a key second messenger in many cellular signaling pathways, including those downstream of purinergic receptors. These assays often utilize fluorescent calcium indicators that change their fluorescence properties upon binding to calcium ions. nih.govnih.gov
Studies using calcium mobilization assays have investigated the effect of this compound on P2Y6 receptor-mediated calcium signaling. In human adipose-derived mesenchymal stromal cells (AD-MSCs), ADP stimulation elicited intracellular calcium responses that were potently antagonized by MRS 2587 (a likely typo for this compound), a selective P2Y6 receptor antagonist. nih.gov MRS 2587 (this compound) inhibited the peak ADP-induced calcium response by over 80% with an IC50 of 437 ± 133 nM. nih.gov
In renal vascular smooth muscle cells (RVSMCs), the effect of this compound on αβ-meATP-induced [Ca²⁺]ᵢ transients was tested. nih.gov While the P2X receptor antagonist NF 279 significantly reduced these responses, this compound at 10 μM had no effect, indicating that the αβ-meATP-induced calcium transients in these cells were not mediated by P2Y6 receptors. nih.gov
Calcium imaging assays on Caco-2 cells showed that 5-OMe-UDP, a selective P2Y6 receptor agonist, evoked an increase in calcium signals, confirming the presence of a functional P2Y6 signaling system in these cells. plos.org Although the direct effect of this compound on blocking this specific calcium influx was not explicitly detailed in the provided text for this subsection, its role as a P2Y6 antagonist implies it would inhibit this response.
Microglial calcium signaling in response to UDP is predominantly transduced via P2Y6 receptors, as the selective antagonist this compound (40 µM) significantly reduced UDP responses. biorxiv.org
Data Table: this compound Effect on Calcium Mobilization
| Cell Type | Agonist Used | This compound Concentration | Effect on Calcium Response | Reference |
| Human AD-MSCs | ADP | Various | Potently antagonized (IC₅₀ 437 ± 133 nM) | nih.gov |
| RVSMCs | αβ-meATP | 10 μM | No effect | nih.gov |
| Microglia | UDP | 40 μM | Significantly reduced | biorxiv.org |
Molecular and Biochemical Techniques
Molecular and biochemical techniques are employed to investigate the effects of this compound on gene and protein expression levels, providing insights into the downstream molecular events influenced by P2Y6 receptor modulation.
Gene Expression Analysis (e.g., Real-time Reverse Transcription-Polymerase Chain Reaction)
Gene expression analysis, often performed using techniques like Real-time Reverse Transcription-Polymerase Chain Reaction (RT-qPCR), allows researchers to quantify the levels of specific mRNA transcripts in cells or tissues. labroots.comoaepublish.comnih.govbio-rad.com This provides information about changes in gene activity in response to stimuli or treatments like this compound.
Studies have utilized RT-qPCR to examine the effect of this compound on the expression of various genes. In human microvascular endothelial cells, this compound (10 μM) significantly reduced TNF-α–induced proinflammatory gene expression. selleckchem.commedchemexpress.comnih.govclinisciences.com This finding supports the role of P2Y6 receptor in mediating inflammatory gene transcription. nih.gov
In Caco-2 cells, this compound (10 μM) completely abolished C. difficile TcdA/B-induced CXCL8/IL-8 transcription, indicating that the P2Y6 receptor is involved in the induction of this chemokine gene expression by the toxins. plos.org
RT-PCR analysis has also been used to detect the presence of P2Y receptor subtypes in specific cell types. For instance, RT-PCR analysis of single isolated renal vascular smooth muscle cells revealed the expression of genes encoding P2Y2 and P2Y6 receptor subtypes. nih.gov
Data Table: this compound Effect on Gene Expression
| Cell Type | Stimulus | This compound Concentration | Genes Analyzed | Effect on Gene Expression | Reference |
| HMEC-1 | TNF-α | 10 μM | Proinflammatory genes | Significantly reduced | selleckchem.commedchemexpress.comnih.govclinisciences.com |
| Caco-2 | TcdA/B | 10 μM | CXCL8/IL-8 | Completely abolished transcription | plos.org |
| RVSMCs | Not applicable | Not applicable | P2Y2, P2Y6 receptor genes | Expression detected | nih.gov |
Protein Expression Analysis (e.g., Western Blot, Immunofluorescence)
Protein expression analysis techniques, such as Western blotting and immunofluorescence, are used to detect and quantify the levels of specific proteins in biological samples. Western blotting separates proteins by size and uses antibodies for detection, while immunofluorescence uses fluorescently labeled antibodies to visualize protein localization in cells or tissues. thermofisher.comazurebiosystems.com
Western blot analysis has been employed to study the effect of this compound on protein levels. In the context of alphavirus replication, Western blot analysis showed that this compound treatment in BHK-21 cells infected with SFV-Rluc led to a remarkable reduction in the expression of viral replicase proteins nsP1 and nsP3 at a concentration of 25 μM. nih.govhelsinki.fi Surprisingly, at the highest concentration of this compound (25 μM), the presence of nsP3 remarkably increased in a trans-replication system, suggesting potential effects on viral protein turnover or transcription/translation from plasmid-derived mRNA. nih.gov
Immunofluorescence has been used to confirm the induction of P2Y6 receptor protein levels after inflammatory stimulation of vascular endothelia. nih.gov While the provided text mentions immunofluorescence in the context of confirming P2Y6 induction, it does not specifically detail experiments where this compound treatment directly altered the expression or localization of P2Y6 protein itself. However, immunofluorescence is a valuable tool for visualizing the cellular targets of this compound and assessing the impact of P2Y6 modulation on protein localization or cellular morphology. thermofisher.comazurebiosystems.com
Data Table: this compound Effect on Protein Expression (Western Blot)
| Cell Type | Stimulus/Infection | This compound Concentration | Proteins Analyzed | Effect on Protein Expression | Reference |
| BHK-21 | SFV-Rluc infection | 25 μM | nsP1, nsP3 | Markedly reduced | nih.govhelsinki.fi |
| BHK-21 (trans-replication) | Not applicable | 25 μM | nsP3 | Remarkably increased | nih.gov |
Enzymatic Activity Assays (e.g., α-NAD+ hydrolysis, ADP-ribose removal)
Enzymatic activity assays are crucial for determining the direct effects of this compound on target enzymes, such as those involved in ADP-ribosylation. Activity-based fluorescence assays measuring the hydrolysis of α-NAD+ have been used to confirm the biochemical inhibition of MacroD1 enzymatic activity by this compound. helsinki.finih.govresearchgate.netasm.orgresearchgate.netresearchgate.net Additionally, AlphaScreen-based assays measuring the removal of protein-linked ADP-ribose have been employed for the same purpose. helsinki.finih.govresearchgate.netasm.orgresearchgate.netresearchgate.net
Detailed research findings from these assays have provided quantitative data on the inhibitory potency of this compound. For instance, in studies examining the inhibition of MacroD1 enzymatic activity, this compound showed IC50 values of 6.8 μM for the hydrolysis of α-NAD+ and 2.2 μM for the removal of protein-linked ADP-ribose. helsinki.finih.govresearchgate.netasm.orgresearchgate.netresearchgate.net
| Assay Type | Target Enzyme | This compound IC50 (μM) |
| Activity-based fluorescence (α-NAD+ hydrolysis) | MacroD1 | 6.8 |
| AlphaScreen (Protein-linked ADP-ribose removal) | MacroD1 | 2.2 |
Cellular Assays
Cellular assays are widely used to investigate the effects of this compound on various cellular processes. These assays provide insights into how the compound influences cell behavior and function in a more complex biological context compared to enzymatic assays.
Cell Viability and Apoptosis Assays
Cell viability and apoptosis assays are fundamental for assessing the potential toxicity of this compound and its impact on cell survival. While specific detailed findings on cell viability directly linked to this compound in the provided context are limited, some sources mention that this compound is not toxic to certain cell types, such as polymorphonuclear neutrophils (PMNs), at concentrations used in specific experiments. researchgate.netresearchgate.net
Regarding apoptosis, this compound has been shown to completely block the protection afforded by UDP against TNFα-induced apoptosis in 1321N1 astrocytoma cells at a concentration of 1 μM. selleckchem.commedchemexpress.com This indicates a role for this compound in modulating apoptosis pathways, likely through its activity on P2Y6 receptors.
Phagocytosis Assays
Phagocytosis assays are used to measure the ability of cells, particularly phagocytes like microglia, to engulf particles or other cells. This compound has been shown to inhibit agonist-induced and UDP-induced phagocytosis. rndsystems.comfishersci.com In primary microglia stimulated with LPS and UDP to mimic conditions after ischemic stroke, this compound treatment blocked the increase in the number of phagocytosed fluorescent latex beads in a concentration-dependent manner. nih.govresearchgate.net Flow cytometry analysis further confirmed that this compound could inhibit microglial phagocytosis. nih.govresearchgate.net
| Treatment Group | Beads per Microglia (Arbitrary Units) |
| Control | Baseline |
| LPS + UDP | Increased |
| LPS + UDP + this compound (1 μM) | Reduced compared to LPS + UDP |
| LPS + UDP + this compound (2 μM) | Further reduced |
| LPS + UDP + this compound (5 μM) | Significantly reduced |
Cell Migration and Chemotaxis Assays
Cell migration and chemotaxis assays assess the directed movement of cells in response to chemical stimuli. The Boyden chamber is a common method for these assays, where cells migrate through a porous membrane towards a chemoattractant. ahajournals.orgcellbiolabs.comabcam.com Scratch wound assays are also utilized, measuring the closure of a gap in a cell monolayer as cells migrate. nih.gov
This compound has been found to repress neutrophil migration. researchgate.netnih.gov In HeLa cells, preincubation with this compound blocked migratory responses induced by UDP, UTP, and TMPS, suggesting its involvement in modulating cell migration mediated by P2Y6 receptors. nih.gov
Neutrophil Extracellular Trap (NET) Quantification Assays
Neutrophil extracellular trap (NET) quantification assays measure the formation and release of NETs by activated neutrophils. These assays often involve quantifying extracellular DNA release, as NETs are composed of decondensed chromatin, or measuring associated enzymes like neutrophil elastase (HNE) and myeloperoxidase (MPO). researchgate.netresearchgate.netbioscience.co.ukrupress.org ELISA assays are used to detect NET levels and enzymatic activities of HNE and MPO. researchgate.netnih.gov
Studies have shown that this compound can inhibit NET formation triggered by stimuli such as monosodium urate (MSU) crystals. researchgate.netresearchgate.netnih.gov this compound blocked the MSU crystal-induced release of DNA, MPO, HNE, and HNE-DNA complexes from human PMNs. researchgate.netresearchgate.net
| Stimulus | This compound Concentration (μM) | Extracellular DNA Release | HNE Release | MPO Release | NET Release (HNE-DNA) |
| MSU crystals | 0 | Increased | Increased | Increased | Increased |
| MSU crystals | 5 | Reduced | Reduced | Reduced | Reduced |
| MSU crystals | 10 | Further reduced | Further reduced | Further reduced | Further reduced |
In Vivo Experimental Designs
In vivo experimental designs are used to study the effects of this compound in living organisms, providing a more comprehensive understanding of its biological impact. These studies often involve administering this compound to animal models and assessing various physiological and pathological endpoints.
Examples of in vivo experimental designs involving this compound include studies using Ang II-induced abdominal aortic aneurysm (AAA) models in apolipoprotein E-deficient (apoE−/−) mice to explore the role of the P2Y6 receptor in AAA formation. nih.gov In such studies, this compound is administered, and endpoints like AAA formation, rupture-induced mortality, aneurysm severity, histological changes (e.g., macrophage infiltration, extracellular matrix degradation), and activity of matrix metalloproteinases (MMPs) are assessed. nih.gov
Another in vivo application involves studying the effects of this compound in models of alphavirus replication. helsinki.finih.govasm.org These experiments might involve infecting animals with an alphavirus and then treating them with this compound to evaluate its antiviral activity by measuring viral production, RNA replication, and protein expression. helsinki.finih.govasm.org
Studies investigating the role of this compound in inflammatory conditions have also been conducted in vivo. For example, this compound has been used in mouse models of toxin-induced intestinal inflammation to assess its effect on inflammation and intestinal epithelial barrier dysfunction by measuring markers like myeloperoxidase (MPO) and assessing permeability. plos.org
Animal Model Induction and Treatment Regimens
Animal models are frequently used to study the effects of this compound in a living system. For instance, mouse models have been employed to investigate its impact on inflammation and viral infection. In studies related to inflammation, this compound has been used in mouse models of LPS-induced vascular inflammation and peritonitis. nih.govaai.org In the context of viral research, studies have utilized animal models to assess the antiviral properties of this compound against alphaviruses. helsinki.finih.gov
Specific animal models and induction methods include:
Treatment regimens in these models involve administering this compound to the animals. For example, in the Clostridium difficile toxin-induced inflammation model, mice were pretreated with this compound via intrarectal instillation. plos.org In studies of allergic airway inflammation, this compound was administered intratracheally to OVA-sensitized mice. selleckchem.com
Measurement of Inflammatory Markers (e.g., cytokine levels in BALF or serum, myeloperoxidase activity)
Evaluating the impact of this compound on inflammation involves measuring various inflammatory markers. These markers provide insights into the level and type of inflammatory response occurring.
Common inflammatory markers measured include:
Histological and Morphological Assessments (e.g., colonic tissue architecture, collagen deposition)
Histological and morphological assessments are used to examine tissue structure and cellular changes in response to this compound treatment and disease induction.
Examples of such assessments include:
Functional Readouts (e.g., bronchial hyperresponsiveness, intestinal permeability, hemiparkinsonian behavior)
Functional readouts assess the physiological consequences of disease and the effects of this compound treatment on organ or system function.
Examples of functional readouts include:
Antiviral Assays
This compound has been investigated for its antiviral properties, particularly against alphaviruses like Semliki Forest virus (SFV) and Chikungunya virus (CHIKV). helsinki.finih.gov Antiviral assays are used to quantify the effect of this compound on viral replication and infection.
Virus Production Quantification (e.g., plaque assays)
Quantifying infectious virus particles produced in the presence of this compound is a key method in antiviral research.
Viral RNA and Protein Expression Analysis
Analyzing the levels of viral RNA and protein expression helps to understand the mechanism by which this compound inhibits viral replication.
Summary of Antiviral Effects on SFV Production
| This compound Concentration | MOI | Timepoint | Reduction in SFV Production (log PFU/ml) |
|---|---|---|---|
| 25 µM | 10 | 6 h postinfection | > 1 log |
| 25 µM | 0.01 | 16 h postinfection | 3 log |
| 50 µM | 10 | 6 h postinfection | Further increased effect |
| 50 µM | 0.01 | 16 h postinfection | Further increased effect |
Data is based on average titers from three experiments. helsinki.fi
Effect of this compound on SFV nsP1 and nsP3 Protein Expression (Western Blot)
| This compound Concentration | MOI | Timepoint | Effect on nsP1 and nsP3 Expression |
|---|---|---|---|
| 25 µM | 10 | 5 h postinfection | Remarkably reduced |
| 25 µM | 0.01 | 16 h postinfection | Not specified in detail, but generally reduced based on RNA levels |
Based on observations from Western blot experiments. helsinki.finih.gov
Effect of this compound on SFV RNA Synthesis (Northern Blot)
| This compound Concentration | MOI | Timepoint | Effect on SFV RNA Levels |
|---|---|---|---|
| 25 µM | 10 | 5 h postinfection | Reduced, but not stalled |
| 25 µM | 0.01 | 16 h postinfection | Reduced, but not stalled |
Structure Activity Relationship Sar and Analogues of Mrs 2578
Chemical Class: Diisothiocyanate Derivatives
MRS 2578 belongs to a class of synthetic organic compounds known as aryl diisothiocyanate derivatives. nih.govguidetopharmacology.org These molecules are characterized by the presence of two isothiocyanate (-N=C=S) groups. nih.gov This chemical scaffold is shared by other P2Y receptor antagonists and modulators, with variations in the linker region connecting the two isothiocyanate-bearing aryl groups contributing to differences in activity and selectivity. nih.gov
Role of Isothiocyanate Groups in Antagonistic Effects
The isothiocyanate groups are considered likely to be involved in the antagonistic effects of these derivatives at P2Y6 receptors. nih.gov These groups are known for their reactivity, particularly with nucleophilic centers such as cysteine residues. researchgate.net The insurmountable nature of the antagonism exhibited by this compound suggests a potentially irreversible interaction, possibly through covalent modification of the receptor, which could involve these reactive isothiocyanate moieties. researchgate.netnih.gov Studies have indicated that the presence of two isothiocyanate groups is necessary for the inhibitory effect on P2Y6 receptors. researchgate.net
Comparison with Related P2Y6 Antagonists (e.g., MRS2567, MRS2575)
This compound has been compared with other diisothiocyanate derivatives, such as MRS2567 and MRS2575, for their activity at P2Y6 receptors. All three compounds have been identified as potent, insurmountable antagonists of P2Y6 receptors. nih.govnih.gov
Research has shown that this compound is a selective antagonist of P2Y6 receptors, with reported IC50 values of 37 nM for human P2Y6 and 98 nM for rat P2Y6 receptors. bio-techne.comrndsystems.comlookchem.com MRS2567 also demonstrates potent antagonism at both human and rat P2Y6 receptors, with IC50 values of 126 ± 15 nM and 101 ± 27 nM, respectively. nih.gov MRS2575, another derivative, shows selectivity for the human P2Y6 receptor (IC50 of 155 ± 49 nM) but has no significant effect on the rat P2Y6 receptor. nih.govresearchgate.net
The differences in the linking structure between the aryl diisothiocyanate groups in MRS2567 (1,2-diphenylethane derivative) and MRS2578 (1,4-di-(phenylthioureido) butane (B89635) derivative) contribute to their distinct potencies and species selectivity profiles. nih.gov MRS2575, a derivative of 1,4-phenylenediisothiocyanate, further highlights how structural variations influence activity and species selectivity. nih.gov
The following table summarizes the IC50 values for these related P2Y6 antagonists:
| Compound | Human P2Y6 IC50 (nM) | Rat P2Y6 IC50 (nM) |
| This compound | 37 ± 16 | 98 ± 11 |
| MRS2567 | 126 ± 15 | 101 ± 27 |
| MRS2575 | 155 ± 49 | > 10000 |
Data Source: nih.govresearchgate.net
At concentrations up to 10 μM, this compound and MRS2567 have shown negligible activity at other P2Y subtypes, including P2Y1, P2Y2, P2Y4, and P2Y11 receptors. nih.govresearchgate.netbio-techne.comrndsystems.comlookchem.com This demonstrates their selectivity within the PLC-coupled P2Y receptor family. nih.gov
Mixed Selectivity Profiles of Other Diisothiocyanates (e.g., MRS 2564, MRS 2576, MRS 2577)
While this compound, MRS2567, and MRS2575 exhibit relatively selective antagonism for P2Y6 receptors (with MRS2575 showing human-specific selectivity), other diisothiocyanate derivatives have demonstrated mixed selectivity profiles across different P2Y receptor subtypes. nih.gov
Examples of these include:
MRS 2564: Shows mixed selectivity for P2Y6 and P2Y11 receptors. nih.gov
MRS 2576: Exhibits activity at multiple P2Y subtypes, including P2Y1, P2Y2, P2Y4, and P2Y6 receptors. nih.gov
MRS 2577: Displays mixed selectivity for P2Y4 and P2Y6 receptors, without affecting other subtypes tested. nih.gov
These varied selectivity profiles among diisothiocyanate derivatives underscore the critical role of structural modifications in determining the target receptor interactions within the P2Y family. The systematic study of these analogues has been instrumental in delineating the SAR for P2Y receptor antagonism and identifying compounds with improved selectivity for specific subtypes like P2Y6. nih.gov
Emerging Research Directions and Therapeutic Implications
Potential Therapeutic Targets Based on P2Y6 Modulation
Modulating the activity of the P2Y6 receptor with antagonists such as MRS 2578 presents potential therapeutic avenues across a spectrum of diseases where P2Y6 signaling is implicated.
Inflammatory Diseases
The P2Y6 receptor plays a significant role in inflammatory processes, and its modulation has been explored in various inflammatory conditions. Activation of P2Y6 receptors is generally associated with promoting inflammatory responses in macrophages and other immune cells. nih.govaai.org
Vascular Inflammation: The P2Y6 receptor is involved in vascular inflammatory responses and has been linked to the occurrence of atherosclerotic lesions by enhancing the pro-inflammatory response of macrophages. nih.govresearchgate.net Studies have shown that the P2Y6 receptor is abundantly expressed in atherosclerotic lesions in mouse models, and genetic knockout of P2Y6 can alleviate atherosclerosis and plaque inflammation. nih.gov However, research into the role of P2Y6 inhibition in abdominal aortic aneurysm (AAA) formation has yielded complex results. One study found that this compound treatment significantly promoted the progression and rupture of Angiotensin II-induced AAA in mice, increasing macrophage recruitment, matrix metalloproteinase activation, and extracellular matrix degradation. nih.gov This suggests a potential context-dependent or even protective role for P2Y6 signaling in certain vascular inflammatory conditions.
Allergic Airway Inflammation: P2Y6 receptor signaling contributes to airway inflammation and remodeling in experimental allergic airway inflammation models. researchgate.net Antagonism or deficiency of P2Y6 has been shown to inhibit key features of asthma, including eosinophilia in bronchoalveolar lavage fluid, airway remodeling, and the production of Th2 cytokines. researchgate.net This highlights the importance of P2Y6 expression on lung structural cells in the pathogenesis of airway inflammation. researchgate.net
Gout: P2Y6 receptor activation has been implicated in inflammatory bone diseases, suggesting a potential therapeutic target. mdpi.com this compound has been used to test the inhibition of neutrophil extracellular traps and monosodium urate crystal formation in polymorphonuclear leukocytes, which are relevant processes in gout.
Intestinal Inflammation: While P2Y6 activation often promotes inflammation, some evidence suggests it might exert anti-inflammatory effects in certain cell types, such as T cells. nih.gov For instance, P2Y6 receptor-deficient mice exhibited exacerbated intestinal inflammation induced by dextran (B179266) sulfate (B86663) sodium, partly due to increased recruitment of Th17/Th1 lymphocytes. nih.gov This indicates a complex and potentially dual role for P2Y6 signaling in intestinal inflammation.
Neurodegenerative Disorders
The P2Y6 receptor is expressed in microglia, the resident immune cells of the central nervous system, and plays a role in neuroinflammation and phagocytosis, making it a target of interest in neurodegenerative diseases. mdpi.comresearchgate.net
Parkinson's Disease: In the context of Parkinson's disease (PD), P2Y6 receptor expression has been reported to be significantly higher in PD patients compared to healthy controls. mdpi.com Activated microglia can upregulate P2Y6 expression, which is accompanied by the upregulation of inflammatory cytokines. mdpi.com P2Y6 is involved in initiating microglial phagocytosis and actively participates in microglia-induced inflammation. mdpi.com Studies using the selective P2Y6 antagonist this compound have shown that it can prevent dopaminergic neuron death in cell models and in the substantia nigra of rats in a PD model. nih.gov Furthermore, this compound treatment was associated with a reduction in microglial activation in the substantia nigra. nih.gov This suggests that P2Y6 antagonism may offer neuroprotective effects, possibly by modulating neuroinflammatory responses. nih.gov
Cancer Progression
Research indicates that purinergic signaling, including P2Y receptors, can influence tumor progression. nih.govresearchgate.net
Lymphoma: Studies in a mouse model of lymphoma have investigated the effects of various P2 receptor antagonists on tumor growth. nih.govresearchgate.net The P2Y6 receptor-specific antagonist this compound demonstrated a significant arrest in tumor growth in this model. nih.govresearchgate.net This finding suggests that P2Y6 receptor activity may contribute to lymphoma progression and that its antagonism could be a potential therapeutic strategy.
Viral Infections
Recent research has uncovered a potential role for this compound in inhibiting the replication of certain viruses.
Alphaviruses: this compound has been found to inhibit the replication of alphaviruses, a group of positive-strand RNA viruses that cause febrile diseases. nih.govnih.govhelsinki.fiki.se Studies have shown that this compound strongly inhibits Semliki Forest virus (SFV) infection, reducing virus production, viral RNA replication, and replicase protein expression. nih.govnih.govhelsinki.fi This inhibitory effect appears to target the viral RNA replication stage. nih.govnih.gov While this compound is known as a P2Y6 antagonist, its antiviral activity against alphaviruses is suggested to potentially involve targeting the human ADP-ribose glycohydrolase MacroD1, a protein involved in ADP-ribose-mediated signaling that is also encoded by some viruses. nih.govnih.govhelsinki.fi
Crosstalk with Other Signaling Pathways
The P2Y6 receptor does not function in isolation and can interact with or modulate other signaling pathways, influencing cellular responses.
Interaction between P2Y6 Receptor and Chemokine Receptors
Evidence suggests a functional interaction between the P2Y6 receptor and chemokine receptors, particularly CCR2.
Interaction between P2Y6 Receptor and Chemokine Receptors (e.g., CCR2): Studies have demonstrated crosstalk between P2Y6 and CCR2 in human monocytic cells and peripheral blood mononuclear cells. aai.orgnih.govuea.ac.ukresearchgate.net The selective P2Y6 receptor antagonist this compound has been shown to inhibit calcium signaling and chemotaxis evoked by CCL2, the ligand for CCR2. nih.govuea.ac.ukresearchgate.net This indicates that P2Y6 receptor activity is involved in mediating responses triggered by CCR2 activation. nih.govuea.ac.uk This interaction appears to be important for monocyte chemotaxis and adhesion to inflamed vascular endothelium in response to CCL2. nih.gov The findings suggest that a blockade of P2Y6 signaling is likely to affect the capacity of monocytes to migrate and adhere in response to CCL2, potentially involving extracellular nucleotide release. nih.govuea.ac.uk
Below is a table summarizing some research findings related to this compound and P2Y6 modulation:
| Disease Area | Specific Condition | Observed Effect of this compound/P2Y6 Modulation | Reference |
| Inflammatory Diseases | Vascular Inflammation (AAA) | This compound promoted progression and rupture in a mouse model. | nih.gov |
| Allergic Airway Inflammation | P2Y6 antagonism/deficiency inhibited features of asthma (e.g., eosinophilia, remodeling). | researchgate.net | |
| Gout | Used to test inhibition of neutrophil extracellular traps and MSU crystal formation. | ||
| Intestinal Inflammation | P2Y6 deficiency exacerbated inflammation in a mouse model. | nih.gov | |
| Neurodegenerative Disorders | Parkinson's Disease | This compound prevented dopaminergic neuron death and reduced microglial activation in a rat model. | nih.gov |
| Cancer Progression | Lymphoma | This compound showed significant arrest in tumor growth in a mouse model. | nih.govresearchgate.net |
| Viral Infections | Alphaviruses (Semliki Forest Virus) | This compound inhibited virus production, RNA replication, and protein expression. | nih.govnih.gov |
| Crosstalk with Chemokine Receptors | CCR2 Signaling | This compound inhibited CCL2-evoked Ca2+ signals and chemotaxis in monocytic cells. | nih.govuea.ac.uk |
Interplay between P2Y6R-mediated Purinergic Signaling and Toll-like Receptor (TLR)-mediated Immune Signaling
Research indicates a significant interplay between P2Y6 receptor-mediated purinergic signaling and Toll-like receptor (TLR)-mediated immune signaling, particularly in the context of inflammatory responses. P2Y6R activation has been shown to amplify the pro-inflammatory reaction initiated by TLRs researchgate.net. This amplification involves the transcriptional activation of signaling pathways, including extracellular signal-regulated kinases (ERK), nuclear factor of activated T-cells (NFAT), immature reticulocyte factor (IRF), and NF-κB researchgate.net. This ultimately influences the secretion of various cytokines and chemokines, such as IL-1β, IL-6, IL-8, TNF-α, and monocyte chemoattractant protein-1 (MCP-1), contributing to neuroinflammation researchgate.net.
Studies using this compound have provided evidence for this interplay. In Japanese flounder immune cells, this compound significantly reduced the elevated expression of pro-inflammatory cytokines IL-1β and TNF-α induced by TLR3 and TLR4 ligands, poly(I:C) and LPS, respectively semanticscholar.orgnih.gov. This suggests that P2Y6R positively regulates pathogen-associated molecular pattern (PAMP)-induced inflammatory responses in these cells and that there is potential crosstalk between P2Y6R-mediated purinergic signaling and TLR-mediated immune signaling in fish semanticscholar.orgnih.gov.
In mammalian systems, P2Y6R-mediated signaling has been shown to enhance the levels of TLR-induced pro-inflammatory cytokines, particularly in microglia nih.govnih.gov. Inhibition of P2Y6R by this compound reduced the production of various cytokines (IL-6, IL-8, IL-12p40, and TNF-α) induced by different TLR agonists (TLR1/2, TLR2/4, TLR4, TLR5, and TLR8) in rhesus macaque microglia nih.gov. Transcriptome analysis further revealed that P2Y6R-mediated signaling broadly amplifies pro-inflammatory responses induced by TLRs in microglia, potentially through modulating the activity of transcription factors like NFAT, IRF, and NF-κB nih.govnih.gov. Conversely, exposure to this compound has been observed to induce the expression of heat shock protein genes in microglia, both under homeostatic conditions and after TLR engagement researchgate.netnih.govnih.gov.
The P2Y6 receptor antagonist this compound has also demonstrated a positive effect in downregulating NF-κB reporter activity and the expression of pro-inflammatory genes in human microvascular endothelial cells in vitro frontiersin.org.
Future Research Directions in Purinergic Signaling and Drug Discovery
The involvement of purinergic signaling, particularly through the P2Y6 receptor, in various physiological and pathological processes highlights its potential as a target for future drug discovery mdpi.comnih.govnih.govresearchgate.net. The understanding of the diverse effects of purinergic signaling, including its roles in immune response, inflammation, and cell proliferation, is continuously expanding nih.govresearchgate.net.
While several antagonists of P2Y6R have been developed and evaluated, there is a recognized limitation in the diversity of their chemical structures mdpi.com. This compound is considered one of the most effective and selective inhibitors currently available mdpi.com. However, it has limitations, including irreversible binding, restricted stability in aqueous solution, and limited in vivo efficacy mdpi.com. These characteristics underscore the need for the development of novel P2Y6R antagonists with improved pharmacological properties for research and potential therapeutic applications.
Future research directions in purinergic signaling and drug discovery involving this compound and P2Y6R could focus on:
Developing new P2Y6R antagonists with enhanced specificity, reversibility, metabolic stability, and improved pharmacokinetic profiles to overcome the limitations of compounds like this compound mdpi.com.
Further elucidating the precise mechanisms of crosstalk between P2Y6R-mediated signaling and various TLR pathways in different cell types and disease contexts researchgate.netsemanticscholar.orgnih.govnih.govnih.gov.
Investigating the therapeutic potential of targeting P2Y6R in various inflammatory and neuroinflammatory conditions where this interplay is implicated, such as neurodegenerative diseases researchgate.netnih.govmdpi.comcam.ac.uk.
Exploring the role of P2Y6R in other disease areas where purinergic signaling is known to be involved, such as cardiovascular diseases and cancer, building upon findings related to inflammation and cell proliferation frontiersin.orgnih.govnih.gov.
Conducting further in vivo studies to validate the findings from in vitro and animal models and to assess the therapeutic efficacy and potential side effects of targeting P2Y6R selleckchem.commdpi.comnih.gov.
Q & A
Q. What is the primary pharmacological target of MRS 2578 in cellular studies, and how is this specificity validated experimentally?
this compound is a selective antagonist of the P2Y6 receptor, with an IC50 of 37 nM. To validate its specificity, researchers should:
Q. How does this compound influence osteogenic differentiation in bone marrow mesenchymal stem cells (BMSCs)?
In TiO2 nanotube environments, this compound enhances osteogenic markers (OPN, RUNX2, OCN) by modulating the PKCα-ERK1/2 pathway. Key experimental steps include:
- Co-culturing BMSCs with TiO2 nanotubes and this compound (e.g., 10–50 µM).
- Quantifying mRNA expression via qPCR and protein levels via Western blot.
- Including Ti-only and TiO2-only controls to isolate this compound-specific effects .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in this compound’s role in pro-inflammatory vs. anti-inflammatory pathways?
Contradictory findings may arise from cell-type specificity or concentration-dependent effects. Methodological solutions include:
- Conducting dose-response curves (e.g., 1–100 µM) across immune cells (macrophages, neutrophils).
- Pairing this compound with pathway-specific inhibitors (e.g., ERK1/2 blockers) to dissect signaling crosstalk.
- Validating results in in vivo inflammation models (e.g., murine peritonitis) .
Q. How can researchers optimize this compound concentrations to balance efficacy and cytotoxicity in long-term studies?
- Perform viability assays (MTT, ATP-based) over 72–120 hours to identify IC50 thresholds.
- Use microfluidic systems for real-time monitoring of cellular responses (e.g., replicative lifespan in yeast models).
- Reference pre-clinical data showing safe use at ≤50 µM in BMSCs and macrophages .
Q. What methodologies are recommended to study this compound’s interaction with nanomaterials (e.g., TiO2 nanotubes)?
- Characterize material surface properties (SEM, XRD) to assess adsorption kinetics.
- Measure gene/protein expression synergies (e.g., TiO2 + this compound vs. individual treatments).
- Include controls with competitive P2Y6 agonists (e.g., UDP) to confirm receptor-mediated effects .
Q. How can researchers address variability in this compound’s effects across different cell lines or tissue models?
- Standardize protocols: Use identical serum concentrations, passage numbers, and differentiation stages.
- Validate receptor density via flow cytometry (P2Y6 surface expression).
- Cross-reference transcriptional profiles (RNA-seq) to identify pathway-specific discrepancies .
Data Analysis and Reproducibility
Q. What statistical approaches are critical for analyzing this compound’s dose-dependent effects?
- Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) for multi-group comparisons (e.g., Ti vs. TiO2 + this compound).
- Use nonlinear regression to model dose-response relationships (GraphPad Prism).
- Report effect sizes and confidence intervals to contextualize biological significance .
Q. How should researchers document methodologies to ensure reproducibility of this compound studies?
- Detail compound preparation (solvent, storage conditions) and cell culture protocols (passaging, media).
- Provide raw data for key assays (e.g., Western blot band intensities) in supplementary materials.
- Follow Beilstein Journal guidelines: Limit main text to 5 critical experiments; archive extended datasets publicly .
Tables for Key Experimental Findings
Table 1: this compound’s Impact on Osteogenic Markers in BMSCs (Adapted from )
| Group | OPN mRNA (Fold Change) | RUNX2 Protein (Relative Expression) |
|---|---|---|
| Ti Control | 1.0 ± 0.2 | 1.0 ± 0.1 |
| This compound | 2.5 ± 0.3* | 1.8 ± 0.2* |
| TiO2 | 3.1 ± 0.4# | 2.2 ± 0.3# |
| TiO2 + this compound | 4.7 ± 0.5*# | 3.5 ± 0.4*# |
| *: p < 0.05 vs. Ti; #: p < 0.05 vs. This compound alone. |
Table 2: Infection Index Modulation by this compound in Macrophages (Adapted from )
| Treatment | Concentration (µM) | Infection Index (%) |
|---|---|---|
| Control | 0 | 100 ± 10 |
| This compound | 100 | 65 ± 8* |
| MRS 2693 + this compound | 100 + 100 | 85 ± 9† |
| *: p < 0.05 vs. Control; †: p < 0.05 vs. This compound alone. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
